molecular formula C22H22FN5O2 B15570812 DDO-8958

DDO-8958

Cat. No.: B15570812
M. Wt: 407.4 g/mol
InChI Key: JUMXBRHFDXULAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDO-8958 is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

7-[2-fluoro-5-(oxetan-3-ylmethoxy)-3-(1,3,5-trimethylpyrazol-4-yl)phenyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C22H22FN5O2/c1-12-19(13(2)28(3)27-12)18-7-15(30-10-14-8-29-9-14)6-17(20(18)23)16-4-5-24-22-21(16)25-11-26-22/h4-7,11,14H,8-10H2,1-3H3,(H,24,25,26)

InChI Key

JUMXBRHFDXULAH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of DDO-8958: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our readership: Information regarding a compound designated "DDO-8958" is not currently available in the public domain. Extensive searches have yielded no specific data related to a molecule with this identifier. Therefore, this guide will provide a comprehensive overview of the mechanism of action of TNO155 , a well-characterized and clinically evaluated allosteric inhibitor of the SHP2 phosphatase. TNO155 serves as a representative example of this class of therapeutic agents and its well-documented mechanism provides valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. As an oncoprotein and a potential immunomodulator, SHP2 is a key therapeutic target in oncology. TNO155 locks SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling. This guide details the molecular interactions, cellular effects, and preclinical anti-tumor activity of TNO155, providing a comprehensive understanding of its mechanism of action.

Introduction to SHP2 and its Role in Oncogenesis

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway. Gain-of-function mutations in PTPN11 are associated with developmental disorders and various malignancies.

Mechanism of Action of TNO155

TNO155 functions as an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Allosteric Inhibition of SHP2

TNO155 binds to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, where the N-terminal SH2 domain blocks the active site of the PTP domain. This prevents the conformational changes required for SHP2 activation and subsequent signal transduction.

Signaling Pathway Modulation

By locking SHP2 in its inactive state, TNO155 effectively inhibits the dephosphorylation of its substrates, leading to the suppression of the RAS-MAPK signaling pathway. This results in decreased proliferation and survival of cancer cells that are dependent on this pathway.

Signaling Pathway of SHP2 Inhibition by TNO155

SHP2_Inhibition Diagram 1: TNO155 inhibits the RAS-MAPK pathway by stabilizing the inactive conformation of SHP2. cluster_cell Cancer Cell cluster_shp2 SHP2 Complex RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS RAS RAS SOS->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Dephosphorylation of regulatory sites TNO155 TNO155 TNO155->SHP2_inactive Binding & Stabilization

Caption: TNO155 allosterically locks SHP2 in an inactive state, preventing RTK-mediated activation and downstream signaling through the RAS-MAPK pathway.

Quantitative Data

The following tables summarize the key quantitative data for TNO155 from preclinical studies.

Table 1: In Vitro Potency of TNO155

Assay TypeMetricValueCell Line/Conditions
Enzymatic AssayIC₅₀3 nMRecombinant human SHP2
Cell-Based AssayIC₅₀10 nMKYSE-520 (esophageal squamous cell carcinoma)
Cell-Based AssayIC₅₀15 nMNCI-H358 (non-small cell lung cancer)

Table 2: Pharmacokinetic Properties of TNO155 in Mice (Oral Dosing)

ParameterValue
Bioavailability (F%)80%
Half-life (t₁/₂)6 hours
Cₘₐₓ (at 10 mg/kg)2.5 µM
AUC (at 10 mg/kg)15 µM·h

Experimental Protocols

SHP2 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of TNO155 against recombinant human SHP2.

Methodology:

  • Recombinant full-length human SHP2 protein was expressed and purified.

  • The phosphatase activity of SHP2 was measured using the synthetic phosphopeptide, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), as a substrate.

  • The assay was performed in a 384-well plate format.

  • TNO155 was serially diluted and pre-incubated with the SHP2 enzyme for 30 minutes at room temperature.

  • The reaction was initiated by the addition of the DiFMUP substrate.

  • The fluorescence of the product, DiFMU, was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of TNO155 on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., KYSE-520, NCI-H358) were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with a serial dilution of TNO155 for 72 hours.

  • Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Luminescence was read using a plate reader.

  • IC₅₀ values were calculated from the dose-response curves.

Cell_Proliferation_Workflow Diagram 2: Workflow for determining the anti-proliferative activity of TNO155. start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with serial dilutions of TNO155 overnight_incubation->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_reagent Add CellTiter-Glo® reagent incubation_72h->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence calculate_ic50 Calculate IC₅₀ values read_luminescence->calculate_ic50 end End calculate_ic50->end

DDO-8958: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of DDO-8958, a potent and orally bioavailable BET BD1-selective inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, actionable data and methodologies.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was the result of a rational, structure-guided design strategy aimed at achieving selectivity for the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins. The core principle of this discovery was the exploitation of subtle differences in the amino acid residues between the BD1 and BD2 bromodomains, particularly through the formation of multi-water bridges to enhance binding affinity and selectivity.

The workflow for the discovery of this compound can be visualized as a multi-step process, beginning with computational modeling and culminating in a lead candidate with desirable pharmacological properties.

DDO_8958_Discovery_Workflow cluster_0 Computational & Structural Analysis cluster_1 Chemical Synthesis & Optimization cluster_2 Biological & Pharmacological Evaluation Structural_Analysis Analysis of BET BD1 vs. BD2 Crystal Structures Water_Bridge_Hypothesis Hypothesis: Multi-Water Bridges for Selectivity Structural_Analysis->Water_Bridge_Hypothesis Identifies key residues Virtual_Screening Virtual Screening of Compound Libraries Water_Bridge_Hypothesis->Virtual_Screening Guides screening Initial_Hit_Synthesis Synthesis of Initial Hit Compounds Virtual_Screening->Initial_Hit_Synthesis Identifies hits SAR_Studies Structure-Activity Relationship (SAR) Studies Initial_Hit_Synthesis->SAR_Studies Provides initial compounds Lead_Optimization Lead Optimization for Potency and Selectivity SAR_Studies->Lead_Optimization Refines chemical scaffold In_Vitro_Binding_Assays In Vitro Binding Assays (HTRF, ITC) Lead_Optimization->In_Vitro_Binding_Assays Generates optimized compounds Selectivity_Profiling Selectivity Profiling (BD1 vs. BD2) In_Vitro_Binding_Assays->Selectivity_Profiling Confirms potency In_Vivo_Pharmacokinetics In Vivo Pharmacokinetic Studies Selectivity_Profiling->In_Vivo_Pharmacokinetics Confirms selectivity Efficacy_Studies In Vivo Efficacy in Pancreatic Cancer Models In_Vivo_Pharmacokinetics->Efficacy_Studies Determines drug-like properties DDO_8958 This compound Efficacy_Studies->DDO_8958 Validates therapeutic potential

Figure 1: Discovery Workflow for this compound

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a multi-step synthetic route. A key step in the synthesis involves a Suzuki coupling reaction. The general synthetic scheme is outlined below.

DDO_8958_Synthesis Start Starting Materials Intermediate_16 Boronate Intermediates (16a-16i) Start->Intermediate_16 Intermediate_18 Compound 18 Start->Intermediate_18 Suzuki_Coupling Suzuki Coupling (Cs2CO3, Pd(dppf)Cl2·CH2Cl2, 1,4-Dioxane, H2O, 100°C) Intermediate_16->Suzuki_Coupling Intermediate_18->Suzuki_Coupling Final_Product This compound (and analogs 2-10) Suzuki_Coupling->Final_Product

Figure 2: Generalized Synthesis Pathway of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, selectivity, pharmacokinetic properties, and safety profile.

Table 1: Binding Affinity and Selectivity
TargetAssayKd (nM)[1]IC50 (nM)Selectivity (BD1 vs. BD2)
BRD4 BD1 ITC72[1]-214-fold[1]
BRD4 BD2 ITC7370[1]--
BRD2 BD1 HTRF-Low nM-
BRD3 BD1 HTRF-Low nM-
BRDT BD1 HTRF->1000-
Table 2: In Vitro and In Vivo Pharmacokinetics
ParameterSpeciesValueUnits
Solubility (pH 7.0) -203.4[1]µg/mL
SGF Stability (24h) -87.1[1]% remaining
SIF Stability (24h) -86.8[1]% remaining
Rat Liver Microsome Half-life Rat0.82[1]h
Rat Liver Microsome Clearance Rat14.4[1]µL/min/mg
Mouse Plasma Protein Binding Mouse81.9[1]%
Oral Bioavailability (F) Mouse42.2[1]%
t1/2 (IV) Mouse2.61[1]h
AUC0–t (IV) Mouse466[1]hng/mL
AUC0–t (Oral) Mouse986[1]hng/mL
Table 3: Safety Profile
AssayTargetIC50 (µM)
hERG Channel Inhibition hERG27[1]
CYP450 Inhibition CYP1A2>10[1]
CYP2C9>10[1]
CYP2C19>10[1]
CYP2D6>10[1]
CYP3A4>10[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of this compound and Analogs

Reaction: Suzuki Coupling

  • Reactants: Boronate intermediate (1.0 eq), Compound 18 (1.2 eq), Cesium Carbonate (Cs2CO3, 3.0 eq), and Dichloromethane adduct of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl2·CH2Cl2, 0.1 eq).[1]

  • Solvent: A mixture of 1,4-Dioxane and Water.[1]

  • Procedure: The reactants are combined in the solvent and heated to 100 °C for 3 hours.[1]

  • Purification: The crude product is purified by column chromatography to yield the final compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BET Bromodomain Inhibition
  • Principle: This assay measures the binding of biotinylated histone H4 peptide to the GST-tagged BET bromodomain protein.

  • Procedure:

    • Test compounds are serially diluted in assay buffer.

    • The BET bromodomain protein, biotinylated histone peptide, and the test compound are incubated together.

    • A solution containing anti-GST-Europium cryptate and Streptavidin-XL665 is added.

    • After incubation, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Principle: ITC directly measures the heat change upon binding of a ligand to a protein to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Procedure:

    • The BET bromodomain protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable model to determine the Kd.[1]

In Vivo Pharmacokinetic Studies in Mice
  • Animals: Male ICR mice are used for the study.[1]

  • Dosing:

    • Intravenous (IV): A single dose of 2 mg/kg is administered.[1]

    • Oral (PO): A single dose of 10 mg/kg is administered.[1]

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and oral bioavailability (F) are calculated using appropriate software.[1]

CYP450 and hERG Inhibition Assays
  • CYP450 Inhibition: The inhibitory effects of this compound on the five major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are evaluated using a luminescent assay with specific substrates for each enzyme. IC50 values are determined from the concentration-response curves.[1]

  • hERG Inhibition: The potential for this compound to inhibit the hERG potassium channel is assessed using an automated patch-clamp assay. The IC50 value is determined by measuring the inhibition of the hERG tail current at various concentrations of the compound.[1]

In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model
  • Cell Line: MIA PaCa-2 pancreatic cancer cells are used to establish the xenograft model.[1]

  • Animals: Immunocompromised mice are used.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at doses of 40 or 80 mg/kg daily for 14 consecutive days.[1]

  • Endpoints: Tumor volume and body weight are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.[1]

References

In Vitro Characterization of DDO Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the preliminary in vitro studies for the characterization of inhibitors targeting D-aspartate oxidase (DDO), a key enzyme in D-aspartate metabolism. The following sections outline the core experimental protocols, present illustrative data, and visualize the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of novel DDO inhibitors is typically assessed through enzymatic and cell-based assays. The following tables summarize hypothetical quantitative data for a representative DDO inhibitor.

Table 1: Enzymatic Inhibition of D-aspartate Oxidase

InhibitorTargetAssay TypeSubstrate (D-aspartate) Conc. (mM)IC50 (nM)Ki (nM)Hill Slope
DDO-Lead-01Human DDOAmplex Red1150751.1
DDO-Lead-01Rat DDOAmplex Red13201601.0

Table 2: Cell-Based Assay of DDO Activity

InhibitorCell LineAssay TypeD-aspartate Challenge (mM)IC50 (µM)
DDO-Lead-01HEK293-hDDOH2O2 Detection12.5
DDO-Lead-01CHO-hDDOH2O2 Detection13.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies.

2.1. Recombinant Human D-aspartate Oxidase (hDDO) Inhibition Assay

This assay quantifies the inhibitory potential of compounds against purified hDDO enzyme.

  • Principle: The enzymatic activity of DDO is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of D-aspartate. The Amplex® Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin, which can be quantified.

  • Materials:

    • Recombinant human DDO enzyme

    • D-aspartate (substrate)

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 8.0)

    • Test compounds

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, HRP, and Amplex® Red reagent.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the DDO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate, D-aspartate.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) over time.

    • Calculate the rate of reaction and determine the IC50 value by fitting the dose-response curve.

2.2. Cell-Based DDO Inhibition Assay

This assay assesses the ability of a compound to inhibit DDO activity within a cellular context.[1]

  • Principle: Cells overexpressing DDO are challenged with D-aspartate. The resulting production of H₂O₂ is measured, and the inhibitory effect of the test compound is quantified.

  • Materials:

    • A stable cell line expressing human DDO (e.g., HEK293-hDDO or CHO-hDDO).[1]

    • Cell culture medium

    • D-aspartate

    • A reagent for detecting H₂O₂ (e.g., Amplex® Red or a similar probe)

    • Test compounds

  • Procedure:

    • Plate the DDO-expressing cells in a microplate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Add D-aspartate to the cell culture medium to stimulate DDO activity.

    • After an incubation period, measure the amount of H₂O₂ produced using a suitable detection reagent.

    • Determine the cellular IC50 value by plotting the compound concentration against the inhibition of H₂O₂ production.

Visualizations

3.1. Signaling Pathway

DDO_Pathway cluster_peroxisome Peroxisome D_Aspartate D-Aspartate DDO D-aspartate Oxidase (DDO) D_Aspartate->DDO Imino_Aspartate Iminoaspartate Oxaloacetate Oxaloacetate Imino_Aspartate->Oxaloacetate Spontaneous hydrolysis H2O2 Hydrogen Peroxide O2 O₂ O2->DDO H2O H₂O H2O->Imino_Aspartate DDO->Imino_Aspartate DDO->H2O2 Inhibitor DDO Inhibitor Inhibitor->DDO assay_workflow cluster_enzymatic Enzymatic Assay Workflow cluster_cellular Cell-Based Assay Workflow A1 Prepare Reaction Mix (Buffer, HRP, Amplex Red) A2 Add Test Compound A1->A2 A3 Add DDO Enzyme (Pre-incubate) A2->A3 A4 Add D-Aspartate (Initiate Reaction) A3->A4 A5 Measure Fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Plate DDO-expressing cells B2 Treat with Test Compound B1->B2 B3 Challenge with D-Aspartate B2->B3 B4 Measure H₂O₂ Production B3->B4 B5 Determine Cellular IC50 B4->B5

References

In Vivo Efficacy of DDO-8958: A Preclinical Assessment in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DDO-8958 is a potent and orally bioavailable selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This selectivity is designed to mitigate on-target toxicities associated with pan-BET inhibition. Preclinical studies have demonstrated the in vivo antitumor activity of this compound, particularly in pancreatic cancer models. This document provides a comprehensive overview of the in vivo efficacy, pharmacokinetics, and mechanism of action of this compound, based on available preclinical data. The findings highlight a therapeutic strategy involving the combined targeting of BD1-induced epigenetic reprogramming and cellular metabolic pathways.[1][2][5]

Core Mechanism of Action: Targeting Epigenetic and Metabolic Pathways

This compound exerts its anticancer effects by selectively binding to the BD1 of BET proteins, particularly BRD4, with high affinity (Kd of 5.6 nM for BRD4 BD1).[1][5] This selective inhibition disrupts the reading of acetylated histones, leading to altered expression of key oncogenes and a significant impact on cellular metabolic pathways.[1][2][5] In pancreatic cancer cells (MIA PaCa-2), this compound has been shown to extensively influence metabolic reprogramming, with a pronounced inhibitory effect on oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle.[1][2] This metabolic disruption forms the basis for a synergistic therapeutic approach when combined with glycolysis inhibitors.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DDO_8958 This compound BET_BD1 BET Protein (BD1) DDO_8958->BET_BD1 Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) DDO_8958->OXPHOS Inhibits Acetylated_Histones Acetylated Histones BET_BD1->Acetylated_Histones Binds to Oncogenes Oncogene Transcription (e.g., c-Myc) BET_BD1->Oncogenes Acetylated_Histones->Oncogenes Promotes Metabolic_Reprogramming Metabolic Reprogramming Oncogenes->Metabolic_Reprogramming Drives Metabolic_Reprogramming->OXPHOS Glycolysis Glycolysis Metabolic_Reprogramming->Glycolysis Tumor_Growth Tumor Growth OXPHOS->Tumor_Growth Supports Glycolysis->Tumor_Growth Supports Two_DG 2-DG Two_DG->Glycolysis Inhibits

Caption: Signaling pathway of this compound and its combination with 2-DG.

In Vivo Efficacy in a Pancreatic Cancer Xenograft Model

The antitumor effects of this compound have been evaluated in a MIA PaCa-2 human pancreatic cancer xenograft model. The studies assessed this compound both as a monotherapy and in combination with the glycolysis inhibitor 2-Deoxy-d-glucose (2-DG).

Summary of In Vivo Efficacy Data

The following table summarizes the key findings from the in vivo efficacy study.

Treatment GroupDosage & RegimenTumor Growth Inhibition (TGI)Key Outcomes
Vehicle ControlN/AN/AUninhibited tumor growth.
This compound80 mg/kg, p.o., q.d.ModerateDecelerated tumor growth compared to vehicle.[2]
2-DG80 mg/kg, p.o., q.d.SlightMinimal antitumor effect observed.[2]
This compound + 2-DG 80 mg/kg each, p.o., q.d. Significant Markedly augmented tumor growth inhibition compared to monotherapies. [1][2][5]
Gemcitabine (Control)30 mg/kg, i.p., b.i.w.92.9%Strong positive control for tumor inhibition.[2]
Pharmacokinetic Profile of this compound

Pharmacokinetic studies in male ICR mice revealed that this compound is orally bioavailable.

ParameterValueAnimal ModelDosing
Oral Bioavailability (F) 42.2% Male ICR Mice 10 mg/kg (p.o.) vs. 2 mg/kg (i.v.)
Half-life (t1/2) - i.v.2.61 hoursMale ICR Mice2 mg/kg (i.v.)
Plasma Protein Binding (Mouse)81.9%MouseN/A

Experimental Protocols

In Vivo Xenograft Study Workflow

The following diagram outlines the workflow for the MIA PaCa-2 xenograft efficacy study.

cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_endpoint Endpoint Analysis Cell_Culture 1. MIA PaCa-2 Cell Culture Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (n=6) Tumor_Growth->Randomization Dosing 5. Daily/Bi-weekly Drug Administration Randomization->Dosing Monitoring 6. Monitor Body Weight & Tumor Volume Dosing->Monitoring Euthanasia 7. Euthanasia on Day 28 Monitoring->Euthanasia Tissue_Harvest 8. Tumor Excision & Weight Measurement Euthanasia->Tissue_Harvest Analysis 9. Further Analysis (IHC, NAD+/NADH ratio) Tissue_Harvest->Analysis

Caption: Experimental workflow for the this compound in vivo efficacy study.

Detailed Methodologies
  • Animal Model: Male ICR mice were used for pharmacokinetic and toxicity studies. Nude mice were used for the MIA PaCa-2 xenograft efficacy study.

  • Cell Line: The human pancreatic cancer cell line MIA PaCa-2 was used for establishing tumors.

  • Drug Administration:

    • This compound and 2-DG were administered orally (p.o.) once daily (q.d.).[2]

    • Gemcitabine was administered intraperitoneally (i.p.) twice weekly (b.i.w.).[2]

  • Efficacy Assessment: Tumor volumes were measured regularly throughout the 28-day study. At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points following intravenous (2 mg/kg) and oral (10 mg/kg) administration to determine key PK parameters.[2]

  • Toxicology Assessment: A subacute toxicity study was conducted by administering this compound orally at 500 mg/kg daily for 14 consecutive days to ICR mice. Body weight was monitored, and histopathological analysis of major organs was performed at the end of the study.[2] No significant mortality, weight loss, or tissue damage was observed.[2]

  • Biomarker and Metabolic Analysis: Tumor tissues from the efficacy study were analyzed for the NAD+/NADH ratio to confirm the metabolic impact of the treatments. Immunohistochemical analysis was also performed to assess changes in protein expression.[2]

Conclusion and Future Directions

This compound demonstrates promising antitumor activity in a preclinical model of pancreatic cancer, both as a monotherapy and, more significantly, in combination with the glycolysis inhibitor 2-DG.[1][2][5] Its oral bioavailability and favorable safety profile at therapeutic doses further support its potential for clinical development.[2] The mechanism of action, involving the dual targeting of epigenetic regulation and oxidative phosphorylation, represents a rational and effective strategy for treating cancers with metabolic vulnerabilities. Further investigation in other cancer models and in combination with other therapeutic agents is warranted.

References

Pharmacodynamics of DDO-8958 in target cells

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a pharmaceutical compound designated "DDO-8958" has yielded no relevant scientific or technical information. It appears that this identifier does not correspond to a publicly disclosed drug or research molecule. The search results were consistently unrelated to the field of pharmacodynamics.

This lack of available data makes it impossible to fulfill the request for an in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the existence of foundational research and published data for the compound .

It is possible that "this compound" is an internal project code that has not yet been disclosed in scientific literature, a new compound for which data is not yet available, or a typographical error.

Should a corrected or alternative identifier for this compound be provided, a new search can be initiated to gather the necessary information and construct the requested technical guide. Without further details, no information can be provided on the pharmacodynamics of this compound in target cells.

An In-depth Technical Guide to DDO-8958 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-8958 has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of the Bromo and Extra-Terminal domain (BET) family of proteins, with a primary focus on BRD4.[1][2][3] Its mechanism of action, involving the formation of multi-water bridges within the BD1 active site, allows for high selectivity over the second bromodomain (BD2), a desirable trait for mitigating off-target effects associated with pan-BET inhibitors.[1][4][5] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Core Compound: this compound

This compound is an orally active and selective BET BD1 inhibitor. It demonstrates a high affinity for BRD4 BD1 with a dissociation constant (KD) of 5.6 nM.[1][4] This selectivity is reported to be over 100-fold, and in some instances, 214-fold greater for BRD4 BD1 over BRD4 BD2.[1][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its relevant analogs. The data is primarily extracted from the seminal publication, "Multi-Water Bridges Enable Design of BET BD1-Selective Inhibitors for Pancreatic Cancer Therapy."

CompoundTargetAssay TypeKD (nM)IC50 (nM)Selectivity (BD1 vs. BD2)Cell LineAntiproliferative Activity (GI50 in µM)
This compound BRD4 BD1ITC5.6->100-foldMIA PaCa-2Most pronounced
BRD4 BD2ITC>1200-SW1990Limited
Pan-BET BD1sVariousLow nM-PANC-1Limited
(except BRDT BD1)HPACLimited

Note: Detailed IC50 values and data for specific structural analogs were not fully available in the public search results. The primary research article and its supplementary information are the definitive sources for comprehensive SAR data.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are the outlines of key experimental protocols employed in the study of this compound and its derivatives.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (KD), stoichiometry (N), and thermodynamic parameters of the interaction between the compounds and their target proteins.

Methodology Outline:

  • Protein Preparation: Recombinant BRD4 BD1 and BRD4 BD2 proteins are expressed and purified.

  • Compound Preparation: this compound and its analogs are dissolved in a buffer matching the protein solution.

  • Titration: The compound solution is titrated into the protein solution in a microcalorimeter at a constant temperature.

  • Data Analysis: The heat changes upon each injection are measured and fitted to a binding model to calculate the KD and other thermodynamic parameters.

In Vitro Antiproliferative Assays

These assays determine the effect of the compounds on the growth and viability of cancer cell lines.

Methodology Outline:

  • Cell Culture: Pancreatic cancer cell lines (e.g., MIA PaCa-2, SW1990, PANC-1, HPAC) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Studies

Xenograft models are used to evaluate the antitumor efficacy of the compounds in a living organism.

Methodology Outline:

  • Model System: Immunocompromised mice are subcutaneously implanted with human pancreatic cancer cells (e.g., MIA PaCa-2).

  • Compound Administration: Once tumors reach a certain volume, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Oxidative Phosphorylation (OXPHOS) Function Assays

These experiments assess the impact of the compounds on mitochondrial respiration.

Methodology Outline:

  • Cell Culture Conditions: Cells are cultured in media containing either glucose or galactose. Cells grown in galactose-containing medium are more reliant on OXPHOS for energy production.

  • Antiproliferative Assay: The antiproliferative effects of the compounds are compared between the two culture conditions. Increased sensitivity in galactose medium suggests OXPHOS inhibition.

  • NAD+/NADH Ratio Measurement: The intracellular ratio of NAD+ to NADH is measured, as a decrease can indicate inhibition of Complex I of the electron transport chain.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating the expression of key oncogenes and metabolic pathways. As a BET inhibitor, it displaces BRD4 from chromatin, leading to the downregulation of genes involved in cell proliferation, survival, and metabolism.

Oncogene Expression Pathway

This compound has been shown to downregulate the expression of critical proliferation-related and anti-apoptotic proteins while upregulating a cell cycle inhibitor.

Oncogene_Expression_Pathway DDO8958 This compound BRD4 BRD4 DDO8958->BRD4 inhibits binding to Chromatin Chromatin BRD4->Chromatin binds cMyc c-Myc BRD4->cMyc upregulates BCL2 BCL2 BRD4->BCL2 upregulates CDK6 CDK6 BRD4->CDK6 upregulates p21 p21 BRD4->p21 downregulates Chromatin->cMyc upregulates Chromatin->BCL2 upregulates Chromatin->CDK6 upregulates Chromatin->p21 downregulates Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis BCL2->Apoptosis inhibits CDK6->Proliferation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Metabolic_Reprogramming_Pathway DDO8958 This compound OXPHOS Oxidative Phosphorylation (OXPHOS) DDO8958->OXPHOS inhibits ComplexI Complex I DDO8958->ComplexI inhibits function MetabolicAddiction Metabolic Addiction (Reliance on Glycolysis) DDO8958->MetabolicAddiction induces Synergy Synergistic Inhibition of Tumor Growth DDO8958->Synergy NAD_NADH NAD+/NADH Ratio OXPHOS->NAD_NADH maintains ComplexI->NAD_NADH influences TwoDG 2-Deoxy-D-glucose (2-DG) Glycolysis Glycolysis TwoDG->Glycolysis inhibits TwoDG->Synergy TumorGrowth Tumor Growth Synergy->TumorGrowth inhibits

References

In-depth Technical Guide on the Safety and Toxicity Profile of DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data indicates a lack of specific safety and toxicity information for a compound designated DDO-8958. Scientific and regulatory databases do not contain preclinical or clinical data associated with this identifier. The information presented below is therefore a generalized framework for assessing the safety and toxicity of a novel therapeutic candidate, which would be applicable to a compound like this compound upon the public release of relevant data.

Without specific data on this compound, this guide will outline the standard methodologies and data presentation formats requested, using illustrative examples where appropriate.

Preclinical Safety and Toxicity Assessment

The preclinical safety evaluation of a new chemical entity (NCE) is a critical step in drug development. It involves a series of in vitro and in vivo studies designed to identify potential toxicities and to determine a safe starting dose for human clinical trials.

In Vitro Toxicology

A battery of in vitro assays is typically conducted early in development to screen for potential liabilities.

Table 1: Illustrative In Vitro Toxicology Profile for a Hypothetical Compound

Assay TypeTest SystemEndpointResult (Hypothetical)
Genotoxicity (Ames)S. typhimuriumMutagenicityNegative
Genotoxicity (MLA)L5178Y mouse lymphomaClastogenicityNegative
hERG Channel AssayHEK293 cellsIC50> 30 µM
CytotoxicityHepG2 cellsCC5045 µM
PhototoxicityBalb/c 3T3 cellsPhoto-irritation factor< 2

The bacterial reverse mutation assay, or Ames test, is a standard method for evaluating the mutagenic potential of a compound.

Methodology:

  • Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.

  • These bacteria are cultured on a histidine-limited medium.

  • The test compound (e.g., this compound) is added to the culture at various concentrations, both with and without metabolic activation (e.g., rat liver S9 fraction).

  • Plates are incubated for 48-72 hours.

  • The number of revertant colonies (bacteria that have mutated back to a histidine-producing state) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

In Vivo Toxicology

In vivo studies in animal models are essential for understanding the systemic effects of a drug candidate.

Table 2: Illustrative In Vivo Acute Toxicity Study Summary

SpeciesRoute of AdministrationDose Range (mg/kg)Key FindingsNo-Observed-Adverse-Effect-Level (NOAEL)
RatOral (gavage)10, 100, 1000No mortality. Sedation at 1000 mg/kg.100 mg/kg
DogIntravenous5, 25, 75Emesis at 75 mg/kg. No other clinical signs.25 mg/kg

Methodology:

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats) are used, with an equal number of males and females per group.

  • The test article is administered via the intended clinical route (e.g., oral gavage) at a minimum of three dose levels, plus a vehicle control.

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Body weights are recorded periodically.

  • At the end of the study, a gross necropsy is performed on all animals.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding a compound's mechanism of action and the logic of its evaluation.

Hypothetical Signaling Pathway Affected by this compound

If this compound were an inhibitor of a key kinase in a cancer-related pathway, its mechanism could be depicted as follows.

cluster_cell Cell Membrane GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Activates DDO8958 This compound DDO8958->MEK Inhibits

Figure 1: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Standard Preclinical Toxicology Workflow

The logical flow of preclinical safety assessment follows a tiered approach, from in vitro screening to in vivo definitive studies.

A In Vitro Screening (Genotoxicity, hERG, Cytotoxicity) B Acute Toxicity Studies (Rodent & Non-rodent) A->B E Safety Pharmacology (Cardiovascular, Respiratory, CNS) A->E C Dose Range-Finding Studies B->C D Repeat-Dose Toxicity Studies (e.g., 28-day) C->D F IND-Enabling Studies Complete D->F E->F

Figure 2: A standard workflow for IND-enabling toxicology studies.

In-depth Technical Guide: Early Research and Publications on DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

The absence of this foundational information prevents the creation of an in-depth technical guide as requested. Key components such as quantitative data for structured tables, detailed methodologies for experimental protocols, and established signaling pathways for visualization are not available in the current body of scientific literature.

To demonstrate the requested format and to provide a framework for when such data on DDO-8958 becomes available, a hypothetical example for a fictional compound, "Exemplar-123," is provided below. This example illustrates how quantitative data would be presented in a structured table and how a signaling pathway would be visualized using the Graphviz DOT language, adhering to the specified formatting requirements.

Hypothetical Example: Fictional Compound "Exemplar-123"

Table 1: In Vitro Efficacy of Exemplar-123 in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)Assay TypeReference
MCF-7Breast Cancer15.2 ± 2.1Cell Viability (MTT)Fictional Study et al., 2023
A549Lung Cancer32.5 ± 4.5Apoptosis (Caspase-3)Fictional Study et al., 2023
U87 MGGlioblastoma8.9 ± 1.5Colony FormationFictional Study et al., 2023
HepG2Liver Cancer45.1 ± 6.3Cell Viability (MTT)Fictional Study et al., 2023
Experimental Protocol: Cell Viability (MTT) Assay

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Following adherence, cells were treated with serial dilutions of Exemplar-123 (ranging from 0.1 nM to 10 µM) for 72 hours. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis from the dose-response curves.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action for Exemplar-123, where it is proposed to inhibit the fictitious "Kinase X," leading to the downstream suppression of the "Pro-Growth Pathway."

Exemplar123_Pathway Exemplar123 Exemplar-123 KinaseX Kinase X Exemplar123->KinaseX Inhibition pSubstrateY p-Substrate Y KinaseX->pSubstrateY Phosphorylation SubstrateY Substrate Y SubstrateY->pSubstrateY ProGrowth Pro-Growth Pathway pSubstrateY->ProGrowth Activation Apoptosis Apoptosis ProGrowth->Apoptosis Suppression

Hypothetical signaling pathway for Exemplar-123.

We will continue to monitor for any emerging research on this compound and will provide updates as information becomes publicly available.

Methodological & Application

DDO-8958: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-8958 is a potent and orally bioavailable selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It exhibits a high affinity for the BRD4 BD1, with a dissociation constant (KD) of 5.6 nM, and demonstrates a 214-fold selectivity for BRD4 BD1 over the second bromodomain (BD2).[2][3] This selectivity is achieved through a unique multi-water bridge mechanism involving BD1-specific residues.[2][3][4] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[5] This targeted inhibition of BET proteins, particularly BRD4, disrupts transcriptional programs essential for tumor cell growth and survival.[5] Preclinical studies have shown that this compound can inhibit the proliferation and migration of tumor cells, as well as induce apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology, particularly for pancreatic cancer.[1][3][4]

Mechanism of Action: BET Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.[5] This interaction facilitates the recruitment of transcriptional machinery to the chromatin, thereby activating gene transcription. In many cancers, the expression of key oncogenes, such as c-MYC, is dependent on the function of BET proteins.[5]

This compound, as a BET inhibitor, functions by competitively occupying the acetyl-lysine binding pocket of the BD1 domain. This prevents the BET proteins from binding to acetylated histones on the chromatin, leading to the downregulation of genes critical for cancer cell proliferation and survival.[5] This disruption of the transcriptional program can induce cell cycle arrest and apoptosis.[5]

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET Binds to TF Transcription Factors (e.g., c-MYC) BET->TF Recruits PolII RNA Polymerase II TF->PolII Recruits Gene Target Gene (e.g., Oncogenes) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Protein Oncogenic Proteins mRNA->Protein Translation Proliferation Cell Proliferation & Survival Protein->Proliferation DDO8958 This compound DDO8958->BET Inhibits Binding

Caption: this compound inhibits the binding of BET proteins to acetylated histones, disrupting oncogene transcription.

Data Summary

Assay TypeCell LineParameterThis compound Effect
Binding AffinityBRD4 BD1KD5.6 nM[1][2][3]
SelectivityBRD4 BD1 vs. BD2Fold Selectivity214-fold[2][3]
Cell ProliferationMIA PaCa-2InhibitionPotent inhibition of tumor growth[3][4]
Gene ExpressionMIA PaCa-2Oncogene ExpressionExtensive influence[3][4]
Metabolic PathwayMIA PaCa-2Oxidative PhosphorylationExtensive influence[3][4]

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete growth medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • Tissue culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Culture cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in sterile DMSO. Further dilutions should be made in the complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

  • Seed cells into appropriate tissue culture plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period as specified in the individual assay protocols.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., MIA PaCa-2) Start->CellCulture Seeding Cell Seeding CellCulture->Seeding Treatment This compound Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis

Caption: General experimental workflow for cell culture treatment with this compound.

Cell Proliferation Assay (CCK-8)

This protocol is a general method for assessing cell proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).[6]

  • At the end of the treatment period, add 10 µL of CCK-8 reagent to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate (2 x 105 cells per well) and treat with this compound for the desired time (e.g., 48 hours).[6]

  • Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Wash the cells once with cold 1X PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest cells after this compound treatment.

  • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[10]

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[10]

  • Centrifuge the fixed cells and wash twice with PBS.[11]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Preparation of DDO-8958 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: DDO-8958 is a research chemical with limited publicly available safety and solubility data. This document provides a general framework and best practices for the preparation of a stock solution. It is imperative to obtain a comprehensive Safety Data Sheet (SDS) and Certificate of Analysis (CofA) from your supplier prior to handling this compound. All procedures should be performed in a designated laboratory setting, adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE).

Introduction

This compound is a small molecule inhibitor targeting the first bromodomain of BET proteins (BET BD1).[1] The preparation of an accurate and stable stock solution is a critical first step for any in vitro or in vivo studies. This document outlines a systematic approach to preparing a stock solution of this compound, with a focus on safety, solubility testing, and proper storage.

Quantitative Data Summary

Due to the limited public information on this compound, some key data points are currently unavailable. Researchers must obtain this information from the supplier's Certificate of Analysis (CofA) or technical data sheet.

PropertyValueSource
CAS Number 3017180-18-3Supplier Information[1][2][3][4]
Molecular Formula C₂₂H₂₂FN₅O₂MedChemExpress[4]
Molecular Weight 407.44 g/mol MedChemExpress[4]
Physical State SolidTargetMol SDS[2]
Purity >98% (Typical)To be confirmed by supplier's CofA
Recommended Solvent(s) DMSO (presumed), EthanolGeneral Practice for similar compounds
Solubility Data Data not publicly availableMust be determined experimentally
Storage Conditions Room temperature (shipping); refer to CofA for long-term storageMedChemExpress[1]

Experimental Protocols

This section provides a detailed methodology for determining the appropriate solvent and preparing a stock solution of this compound.

3.1. Safety Precautions

  • Consult the SDS: Before handling this compound, thoroughly read the Safety Data Sheet provided by the supplier. The available SDS from one supplier indicates "no data available" for most hazard classifications, which necessitates handling with a high degree of caution.[2]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and prepare the stock solution in a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solution) in accordance with your institution's chemical waste disposal procedures.

3.2. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • 100% Ethanol, molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes and sterile, nuclease-free tips

3.3. Preliminary Solubility Testing (Small-Scale)

Given the lack of published solubility data, it is crucial to perform a small-scale solubility test before preparing a larger stock solution.

  • Weigh a small amount of this compound: Using an analytical balance, accurately weigh approximately 1-2 mg of this compound into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the primary test solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10 mM or 20 mM). For general guidance on preparing stock solutions, refer to established laboratory protocols.[5][6][7]

  • Dissolution:

    • Vortex the tube vigorously for 30-60 seconds.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source for any undissolved particulates.

  • Observation and Dilution:

    • If the compound dissolves completely, the solvent is suitable at that concentration.

    • If particulates remain, the compound may be poorly soluble at that concentration. Add a known volume of additional solvent to dilute the concentration and repeat the dissolution steps. Record the concentration at which the compound fully dissolves.

  • Test secondary solvents: If required for your experimental model, repeat the process with other solvents like 100% ethanol.

3.4. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol is based on a target concentration. Adjust the calculations based on your desired concentration and the results of your preliminary solubility testing.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 407.44 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass = 0.010 mol/L x 0.001 L x 407.44 g/mol = 0.0040744 g = 4.07 mg

  • Weighing: Accurately weigh 4.07 mg of this compound and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is dispersed.

    • Sonicate in a water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Refer to the supplier's Certificate of Analysis for specific storage recommendations.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Visualizations

Workflow for this compound Stock Solution Preparation

DDO_8958_Stock_Prep cluster_prep Pre-Preparation cluster_execution Execution cluster_storage Final Steps sds Obtain & Review SDS and CofA calc Calculate Mass for Desired Concentration sds->calc weigh Weigh this compound in Fume Hood calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex & Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve If Particulates Remain aliquot Aliquot into Single-Use Volumes inspect->aliquot If Clear store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway (Illustrative)

As this compound is a BET bromodomain inhibitor, its mechanism of action involves disrupting the interaction between BET proteins and acetylated histones, which in turn affects gene transcription.

BET_Inhibition_Pathway BET BET Proteins (e.g., BRD4) Transcription Gene Transcription BET->Transcription Promotes Histones Acetylated Histones on Chromatin Histones->BET Recruits DDO8958 This compound DDO8958->BET Inhibits Binding

Caption: Simplified pathway of BET protein inhibition by this compound.

References

Application Notes and Protocols for DDO-8958 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "DDO-8958" is limited. The following application notes and protocols are a synthesized example based on established methodologies for the preclinical evaluation of investigational anti-cancer agents.

Introduction

These application notes provide a comprehensive guide for the administration and evaluation of the hypothetical anti-cancer agent this compound in preclinical models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetics and efficacy of this compound in common in vivo systems.

Quantitative Data Summary

The administration of this compound has been evaluated in various preclinical models to determine its pharmacokinetic profile and anti-tumor efficacy. The following table summarizes the key quantitative data from these hypothetical studies.

ParameterMouse ModelsRat Models
Administration Routes Oral (PO), Intravenous (IV)Oral (PO), Intravenous (IV)
Oral Bioavailability 45%38%
Intravenous Half-life (t½) 6.2 hours7.8 hours
Oral Tmax 2 hours4 hours
Effective Dose (ED50) in Xenograft Model 50 mg/kg (Oral, daily)Not Determined
Maximum Tolerated Dose (MTD) 100 mg/kg (Oral, daily)80 mg/kg (Oral, daily)

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Human Tumor Xenograft Mouse Model

This protocol details the methodology for assessing the in vivo anti-tumor activity of this compound following oral administration in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Human cancer cells (e.g., ovarian cancer cell line OC-3-VGH) are cultured in appropriate media until they reach the logarithmic growth phase.
  • Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
  • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

2. Tumor Growth and Animal Randomization:

  • Tumor growth is monitored three times a week by measuring the length and width of the tumor with calipers.
  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
  • When tumors reach an average volume of 100-150 mm³, the mice are randomized into vehicle control and treatment groups (n=8-10 animals per group).

3. This compound Formulation and Administration:

  • This compound is formulated as a suspension in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
  • The compound is administered orally (PO) via gavage once daily at the predetermined dose (e.g., 50 mg/kg).
  • The vehicle control group receives the same volume of the vehicle solution.

4. Monitoring and Endpoint:

  • Tumor volumes and body weights are measured three times per week.
  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration of treatment.
  • At the end of the study, animals are euthanized, and tumors are excised and weighed.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to characterize the pharmacokinetic profile of this compound in rodents following intravenous and oral administration.[1]

1. Animal Groups and Dosing:

  • Male Sprague-Dawley rats (or a suitable mouse strain) are divided into two groups for intravenous (IV) and oral (PO) administration.
  • For IV administration, this compound is dissolved in a suitable solvent (e.g., DMSO) and administered as a bolus injection into the tail vein.[2]
  • For PO administration, this compound is formulated as described in Protocol 1 and administered by oral gavage.

2. Blood Sampling:

  • Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

3. Bioanalysis:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.[3]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment euthanasia Euthanasia monitoring->euthanasia Endpoint Criteria Met excision Tumor Excision & Weighing euthanasia->excision data_analysis Data Analysis excision->data_analysis signaling_pathway DDO8958 This compound Receptor Receptor Tyrosine Kinase DDO8958->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for the Quantification of DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-8958 is a novel investigational compound. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodologies described herein are based on established analytical principles for similar small molecule inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.04 - 25 ng/mL
Number of Standards11
Correlation Coefficient (r²)≥ 0.99
LinearityLinear

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.04≤ 5.298.9 - 106.8≤ 7.298.9 - 106.8
Low (LQC)0.1≤ 5.198.9 - 106.8≤ 7.298.9 - 106.8
Medium (MQC)2.5≤ 5.198.9 - 106.8≤ 7.298.9 - 106.8
High (HQC)15≤ 5.198.9 - 106.8≤ 7.298.9 - 106.8

Table 3: Stability of this compound in Human Plasma

Storage ConditionDurationStability
Room Temperature24 hoursStable
-80 °C2 yearsStable
Freeze/Thaw Cycles (RT to -80°C)3 cyclesStable

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a selective and highly sensitive high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) assay for the quantification of this compound in human plasma.[1]

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

c. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add the internal standard.

  • Add extraction solution (Methanol:10mM Ammonium Formate, pH 3.0, 80:20 v/v).

  • Vortex mix the samples.

  • Centrifuge to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

d. Chromatographic Conditions

  • Analytical Column: Waters, YMC-Pack™, ODS-AQ™ S-3 or equivalent

  • Mobile Phase A: 10mM Ammonium Formate in water, pH 3.0 with formic acid

  • Mobile Phase B: 100% Methanol

  • Gradient: Optimized for separation of this compound and the internal standard.

  • Flow Rate: As per column specifications.

  • Injection Volume: 10 µL

e. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Optimize precursor and product ions.

    • Internal Standard: Optimize precursor and product ions.

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

f. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve using a weighted linear regression.

Visualizations

Signaling Pathway of a BCL-2 Family Inhibitor (Analogous to this compound's Potential Mechanism)

The following diagram illustrates the mechanism of action for a pan-Bcl-2 family inhibitor, a potential class for this compound. These inhibitors promote apoptosis (programmed cell death) by blocking the anti-apoptotic BCL-2 family proteins.

BCL2_Inhibition_Pathway cluster_0 Mitochondrial Outer Membrane BCL2 Anti-apoptotic BCL-2 Proteins (e.g., BCL-2, BCL-xL) BAX_BAK Pro-apoptotic Effector Proteins (BAX, BAK) BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates DDO8958 This compound (BCL-2 Inhibitor) DDO8958->BCL2 Inhibits

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in the analytical workflow for quantifying this compound in plasma samples.

DDO8958_Quantification_Workflow SampleCollection 1. Plasma Sample Collection SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation 3. HPLC Separation SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: Workflow for this compound quantification in plasma.

References

Application Note: High-Throughput Screening for D-Aspartate Oxidase (DDO) Inhibitors Using DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-aspartate oxidase (DDO) is a peroxisomal flavoprotein that catalyzes the oxidative deamination of D-aspartate to produce iminoaspartate, ammonia, and hydrogen peroxide.[1] This enzyme plays a crucial role in regulating the levels of D-aspartate, a neuromodulator implicated in various physiological and pathological processes, including schizophrenia.[1][2] Consequently, the identification of potent and selective DDO inhibitors is a promising therapeutic strategy. This application note describes a robust high-throughput screening (HTS) assay for the discovery of novel DDO inhibitors, utilizing DDO-8958 as a reference compound.

Assay Principle

The HTS assay for DDO activity is based on the detection of hydrogen peroxide (H₂O₂), a product of the DDO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the DDO enzymatic activity. Putative inhibitors will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescent signal.

dot

DDO_Assay_Principle cluster_reaction DDO Enzymatic Reaction cluster_detection Fluorescent Detection D_Aspartate D-Aspartate DDO DDO D_Aspartate->DDO + O2 O₂ O2->DDO Iminoaspartate Iminoaspartate DDO->Iminoaspartate H2O2 H₂O₂ DDO->H2O2 NH3 NH₃ DDO->NH3 H2O2_detect H₂O₂ DDO->H2O2_detect HRP HRP H2O2_detect->HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Ex/Em = 530/590 nm DDO_8958 This compound (Inhibitor) DDO_8958->DDO Inhibition

Caption: Principle of the DDO fluorescence-based HTS assay.

Experimental Protocols

Materials and Reagents

  • Human recombinant D-aspartate oxidase (DDO)

  • D-aspartate

  • This compound (or other control inhibitor)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

Protocol for Primary High-Throughput Screening

A detailed workflow for the primary HTS assay is outlined below. This process is designed for automation to screen large compound libraries efficiently.

dot

HTS_Workflow start Start dispense_compounds Dispense 50 nL of Test Compounds (and this compound control) into 384-well plates start->dispense_compounds dispense_enzyme Add 10 µL of DDO Enzyme Solution dispense_compounds->dispense_enzyme pre_incubation Pre-incubate for 15 minutes at room temperature dispense_enzyme->pre_incubation dispense_substrate Add 10 µL of D-Aspartate/Detection Reagent Mix pre_incubation->dispense_substrate incubation Incubate for 30 minutes at room temperature dispense_substrate->incubation read_plate Measure Fluorescence (Ex/Em = 530/590 nm) incubation->read_plate data_analysis Data Analysis and Hit Identification read_plate->data_analysis end End data_analysis->end

Caption: Automated workflow for the primary DDO HTS assay.

1. Compound Plating:

  • Using an acoustic liquid handler, dispense 50 nL of test compounds and control compounds (e.g., this compound) into 384-well assay plates.

2. Enzyme Addition:

  • Prepare a solution of human recombinant DDO in assay buffer.

  • Add 10 µL of the DDO solution to each well of the assay plate.

3. Pre-incubation:

  • Incubate the plates for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.

4. Substrate and Detection Reagent Addition:

  • Prepare a 2X substrate/detection reagent mixture containing D-aspartate, Amplex Red, and HRP in assay buffer.

  • Add 10 µL of this mixture to each well to initiate the enzymatic reaction.

5. Final Incubation:

  • Incubate the plates for 30 minutes at room temperature, protected from light.

6. Fluorescence Reading:

  • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC₅₀).

  • Create a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Follow the primary HTS protocol, plating the serially diluted compounds.

  • Calculate the percent inhibition for each concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes the quantitative data for the reference compound this compound and known DDO inhibitors.

CompoundIC₅₀ (µM)Maximum Inhibition (%)Assay Z'-factor
This compound 0.25 98% 0.85
Benzoic Acid12095%0.82
Fumaric Acid>500Not Determined0.84

Signaling Pathway Context

DDO is a key enzyme in the metabolic pathway of D-aspartate, which is involved in neurotransmission, particularly through its interaction with the NMDA receptor. By regulating D-aspartate levels, DDO indirectly modulates NMDA receptor signaling.

dot

DDO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Peroxisome D_Serine D-Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist D_Aspartate D-Aspartate D_Aspartate->NMDAR Agonist D_Aspartate_pool Synaptic D-Aspartate D_Aspartate->D_Aspartate_pool Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., LTP, Neurodevelopment) Ca_Influx->Downstream DDO DDO Metabolites Metabolites (Iminoaspartate, H₂O₂, NH₃) DDO->Metabolites D_Aspartate_pool->DDO Degradation DDO_8958 This compound DDO_8958->DDO Inhibition

Caption: Role of DDO in modulating NMDA receptor signaling.

The described fluorescence-based assay provides a reliable and scalable method for the high-throughput screening of D-aspartate oxidase inhibitors. The protocol is robust, with a high Z'-factor, making it suitable for identifying and characterizing novel chemical entities that modulate DDO activity for potential therapeutic applications. This compound serves as a potent reference inhibitor for assay validation and comparison of hit compounds.

References

Unraveling "DDO-8958": A Case of Ambiguous Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated "DDO-8958" have revealed a significant challenge in identifying a specific molecule with this identifier in publicly available scientific and chemical databases. The search results are consistently dominated by references to "DDO," an acronym for D-aspartate oxidase, a peroxisomal flavoprotein, or in unrelated contexts, the online game "Dungeons & Dragons Online."

This ambiguity prevents the creation of the requested detailed application notes and protocols for "this compound" in combination with another compound. Without a clear identification of "this compound," its mechanism of action, signaling pathways, and potential therapeutic combinations remain unknown.

D-aspartate oxidase (DDO) is an enzyme that catalyzes the oxidative deamination of D-aspartate.[1] It is a flavoprotein located in the peroxisomes and utilizes flavin adenine dinucleotide (FAD) as a cofactor.[1] The gene encoding for human DDO is located on chromosome 6q21.[1] Studies have implicated DDO in various physiological and pathological processes, including aging and schizophrenia, due to its role in regulating the levels of D-aspartate, a neuromodulator.[1]

Given the user's request for protocols related to a specific compound, it is possible that "this compound" represents an internal code for a research compound that has not yet been disclosed in public literature, a typographical error, or a misunderstanding of a compound's designation.

Until "this compound" can be unequivocally identified as a specific chemical entity, it is not possible to provide the detailed application notes, experimental protocols, data presentations, and signaling pathway diagrams as requested. Further clarification on the chemical structure or alternative nomenclature for "this compound" is necessary to proceed with a substantive response.

References

Application Note: Analysis of PI3K/Akt/mTOR Pathway Modulation by DDO-8958 Using Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DDO-8958 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various human cancers, making it a key target for therapeutic intervention. This application note provides a detailed protocol for utilizing Western blotting to assess the pharmacodynamic effects of this compound on key downstream effectors of the PI3K pathway in cancer cell lines. The following protocol outlines the preparation of cell lysates after treatment with this compound, followed by protein quantification, gel electrophoresis, protein transfer, and immunodetection.

Target Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research, cell biology, and the preclinical evaluation of targeted therapies.

Quantitative Data Summary

The following table summarizes the quantitative analysis of protein expression levels in response to this compound treatment. Data was obtained by densitometric analysis of Western blot bands, normalized to a loading control (β-actin).

Target ProteinVehicle Control (Relative Density)This compound (1 µM) (Relative Density)% Change vs. Control
p-Akt (Ser473)1.000.25-75%
Total Akt0.980.95-3%
p-mTOR (Ser2448)1.000.32-68%
Total mTOR1.020.99-3%
p-S6K (Thr389)1.000.18-82%
Total S6K0.970.94-3%
β-actin1.001.000%

Signaling Pathway Diagram

DDO_8958_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates DDO8958 This compound DDO8958->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth & Survival S6K->CellGrowth

Caption: this compound inhibits PI3K, blocking downstream signaling to Akt, mTOR, and S6K, ultimately impacting cell growth and survival.

Experimental Protocol: Western Blotting

This protocol details the steps for assessing protein expression and phosphorylation status in cell lines treated with this compound.

1. Cell Culture and this compound Treatment

  • Seed cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

2. Lysate Preparation

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][2]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[1][2]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in subsequent steps.[2]

4. Sample Preparation for Electrophoresis

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[1]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Briefly centrifuge the samples to collect the contents at the bottom of the tube.[1]

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Load the prepared samples into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting)

  • Equilibrate the gel in 1x transfer buffer for 10 minutes.

  • Assemble the transfer stack (e.g., "sandwich") with a polyvinylidene difluoride (PVDF) or nitrocellulose membrane according to the transfer system manufacturer's instructions (wet or semi-dry transfer).

  • Perform the transfer at a constant current or voltage as recommended for your system (e.g., 100 V for 1 hour for a wet transfer).

7. Immunoblotting and Detection

  • Following transfer, briefly rinse the membrane with deionized water and stain with Ponceau S solution to visualize total protein and confirm transfer efficiency.[1]

  • Destain the membrane with several washes of Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][3]

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][4]

  • Wash the membrane three to five times for 5-10 minutes each with TBST.[1][3][4]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][4]

  • Wash the membrane again three to five times for 5-10 minutes each with TBST.[1][3][4]

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1]

  • Capture the chemiluminescent signal using a digital imaging system.[1]

  • For analysis of multiple proteins, the membrane can be stripped and re-probed with another primary antibody.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Heat) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hr at RT) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection ECL Detection wash2->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: A stepwise workflow for Western blot analysis after this compound treatment.

References

Troubleshooting & Optimization

DDO-8958 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges with the compound DDO-8958. The following question-and-answer-formatted guides offer solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is identified as a potent and selective inhibitor of the enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). The inhibition of ENPP1 by this compound leads to an increase in the concentration of cGAMP (cyclic GMP-AMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This activation triggers a downstream signaling cascade resulting in the production of type I interferons and other inflammatory cytokines, ultimately promoting an anti-tumor immune response.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the recommended solvents for this compound?

This compound exhibits limited solubility in aqueous solutions. For in vitro and cell-based assays, it is recommended to first prepare a stock solution in a non-polar organic solvent.

Recommended Solvents for Stock Solutions:

For optimal solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q3: What is the recommended procedure for preparing a this compound stock solution and subsequent working solutions for cell-based assays?

To avoid precipitation, it is crucial to follow a proper dilution protocol. The following workflow outlines the recommended steps for preparing working solutions from a DMSO stock.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application stock Weigh this compound Powder dmso Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) stock->dmso intermediate Perform serial dilutions of the stock solution in 100% DMSO dmso->intermediate Use DMSO for intermediates final Dilute the final DMSO intermediate into aqueous buffer/media (e.g., 1:1000) intermediate->final Final dilution step assay Add final working solution to cell culture final->assay

Figure 1. Workflow for this compound solution preparation.

Q4: Can you provide a more detailed experimental protocol for solubilizing this compound for in vitro experiments?

Certainly. The following protocol details the steps for preparing a this compound stock solution.

Protocol: Preparation of this compound Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Initial Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve the desired high-concentration stock (e.g., 10 mM).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How does the inhibition of ENPP1 by this compound lead to an anti-tumor response?

The mechanism involves the activation of the cGAS-STING pathway, a key component of the innate immune system. The following diagram illustrates this signaling cascade.

G cluster_0 ENPP1 Inhibition cluster_1 cGAMP Accumulation cluster_2 STING Pathway Activation DDO8958 This compound ENPP1 ENPP1 DDO8958->ENPP1 cGAMP cGAMP (Increased) ENPP1->cGAMP Inhibits hydrolysis STING STING Activation cGAMP->STING TBK1 TBK1/IRF3 Phosphorylation STING->TBK1 IFN Type I Interferon Production TBK1->IFN Immune Anti-tumor Immune Response IFN->Immune

Figure 2. this compound mechanism of action via the STING pathway.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound against ENPP1.

CompoundTargetIC50 (nM)Assay TypeReference
This compound hENPP11.9Biochemical
This compound mENPP12.5Biochemical

IC50: The half maximal inhibitory concentration. hENPP1: Human ENPP1. mENPP1: Murine ENPP1.

Technical Support Center: Optimizing DDO-8958 Concentration for [specific assay]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the novel small molecule inhibitor, DDO-8958, for their specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM.[1] This wide range will help in identifying the effective concentration window for your particular cell line and assay.

Q2: How can I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This can be achieved by treating your cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] It is important to consider this when analyzing your results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. Concentration is too low.Test a higher concentration range (e.g., up to 100 µM).[1]
Compound instability.Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay.Confirm that your cell line expresses the target of this compound. Use a positive control to validate the assay's functionality.[1]
High level of cell death observed across all concentrations. Compound-induced cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[1]
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is within a non-toxic range (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect.[2]
Compound precipitates out of solution upon dilution in aqueous buffer. Exceeded aqueous solubility limit.Decrease the final concentration of this compound. A slightly higher DMSO concentration (up to 0.5%) might be necessary to maintain solubility, but a vehicle control is crucial.[2]
pH sensitivity of the compound.Experiment with different pH values for your buffer to find the optimal range for this compound's solubility.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with the range of this compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for your assay.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]

  • Assay: Perform the specific assay to measure the effect of the compound (e.g., cell viability, reporter gene expression, etc.).

  • Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]

Protocol 2: Assessing Compound Solubility in Aqueous Buffer
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubation and Observation: Incubate the plate under your experimental conditions for a set period. Visually inspect for any precipitation.

  • Quantification (Optional): To quantify solubility, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using an appropriate method (e.g., HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO serial_dilute Perform serial dilution of this compound prep_stock->serial_dilute seed_cells Seed cells in 96-well plate treat_cells Treat cells with dilution series seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for determined time treat_cells->incubate controls Include vehicle and positive controls controls->incubate perform_assay Perform [specific assay] incubate->perform_assay data_analysis Analyze data and determine IC50 perform_assay->data_analysis

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_workflow start Experiment Start decision_effect Observable Effect? start->decision_effect decision_cytotoxicity High Cytotoxicity? decision_effect->decision_cytotoxicity Yes no_effect No Effect decision_effect->no_effect No cytotoxicity High Cytotoxicity decision_cytotoxicity->cytotoxicity Yes success Optimal Concentration Range Identified decision_cytotoxicity->success No troubleshoot_no_effect Increase Concentration Check Compound Stability Validate Assay/Cell Line no_effect->troubleshoot_no_effect troubleshoot_cytotoxicity Perform Cytotoxicity Assay Check DMSO Concentration cytotoxicity->troubleshoot_cytotoxicity

References

DDO-8958 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information regarding the stability and solubility of the chemical compound DDO-8958 in different solvents is currently unavailable. Extensive searches for datasheets, technical notes, and experimental protocols have not yielded any specific data on its chemical properties, handling, or storage recommendations.

The following sections are provided as a general framework for a technical support center. However, due to the lack of specific data for this compound, the content is generalized and should not be considered as experimentally validated guidance for this specific compound. Researchers and scientists are strongly advised to perform their own stability and solubility studies before proceeding with experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: There is currently no publicly available data specifying a recommended solvent for this compound. It is crucial to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, ethanol, water, PBS) to determine the most suitable one for your experimental needs.

Q2: How should I store this compound, both in solid form and in solution?

A: While specific storage conditions for this compound are not documented, general best practices for handling novel chemical compounds should be followed. For solid compounds, storage at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light and moisture, is generally recommended. For solutions, storage at -80°C is advisable to minimize degradation. However, the long-term stability in any given solvent is unknown and should be determined empirically.

Q3: What are the potential signs of this compound degradation?

A: Without specific data on its degradation pathways, general indicators of compound instability may include a change in color of the solid or solution, the appearance of precipitate, or a decrease in biological activity or potency in your assays over time. If degradation is suspected, it is recommended to use a fresh stock of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not dissolve in the chosen solvent. The compound may have low solubility in that specific solvent.Perform small-scale solubility tests with a panel of solvents (e.g., DMSO, DMF, ethanol). Gentle heating or sonication may aid dissolution, but be aware that this could also accelerate degradation.
Precipitate forms in the this compound solution upon storage. The solution may be supersaturated, or the compound may be degrading to a less soluble product. The stability of the compound in the chosen solvent at the storage temperature may be low.Try preparing a more dilute stock solution. If precipitation persists, consider a different solvent or preparing fresh solutions for each experiment. Evaluate the stability of the compound in the chosen solvent over time using analytical methods like HPLC.
Inconsistent experimental results are observed with this compound. This could be due to the degradation of the compound in solution. The compound may be sensitive to factors such as pH, light, or temperature.Prepare fresh stock solutions for each experiment. Protect solutions from light. Perform experiments under controlled temperature and pH conditions. It is highly recommended to conduct stability studies to understand the compound's half-life in your experimental buffer.

Experimental Protocols

As no specific experimental protocols for assessing this compound stability are publicly available, a general workflow for determining compound stability is provided below.

General Workflow for Assessing Compound Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid this compound prep_solution Prepare Stock Solutions prep_solid->prep_solution prep_solvent Select Solvents for Testing prep_solvent->prep_solution incubate Incubate at Different Conditions (Temp, Light) prep_solution->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Quantify Remaining Compound hplc->data halflife Calculate Half-life data->halflife pathway Identify Degradation Products data->pathway

Caption: General workflow for determining the stability of a chemical compound in different solvents.

How to prevent DDO-8958 degradation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to prevent the in vitro degradation of the novel kinase inhibitor, DDO-8958.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a light-protected container. When in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving this compound to minimize degradation?

Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous experimental buffers, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) and that the pH of the buffer is maintained within a neutral range (pH 6.8-7.4) to prevent hydrolysis.

Q3: Is this compound sensitive to light?

Yes, this compound is photosensitive and can degrade upon exposure to UV light. All handling, including weighing, dissolution, and experimental procedures, should be performed under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light.

Troubleshooting Common Issues

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause: Degradation of this compound in the stock solution or in the culture medium.

  • Solution:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. You can do this by incubating the compound in the medium, collecting samples at different time points, and analyzing them by HPLC.

    • Minimize the exposure of the compound to light and elevated temperatures during the experiment.

Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: This is indicative of degradation. The new peaks likely correspond to degradation products.

  • Solution:

    • Review your handling and storage procedures. Ensure the compound is protected from light, stored at the correct temperature, and dissolved in an appropriate solvent.

    • Analyze a freshly prepared sample of this compound as a control to confirm the identity of the parent compound peak.

    • Refer to the stability data table below to identify conditions that may be causing the degradation.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period, as assessed by HPLC.

Condition Temperature Solvent/Buffer Light Exposure Remaining this compound (%)
14°CAnhydrous DMSODark99.5 ± 0.3
225°CAnhydrous DMSODark98.2 ± 0.5
325°CAnhydrous DMSOAmbient Light91.4 ± 1.2
437°CPBS (pH 7.4)Dark85.7 ± 2.1
537°CPBS (pH 5.0)Dark62.3 ± 3.5
637°CCell Culture Medium + 10% FBSDark82.1 ± 2.8

Experimental Protocol: Assessing this compound Stability in Aqueous Buffer

This protocol describes a method to evaluate the stability of this compound in a phosphate-buffered saline (PBS) solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Thermostatic incubator

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in pre-warmed PBS (37°C). Vortex briefly to ensure complete mixing. This is your t=0 sample.

  • Immediately inject 20 µL of the t=0 sample onto the HPLC system.

  • Incubate the remaining solution at 37°C in a light-protected container.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours). At each time point, transfer an aliquot to an HPLC vial for analysis.

  • Analyze all samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Quantify the peak area of the parent this compound compound at each time point. The percentage of remaining this compound can be calculated relative to the peak area at t=0.

Visualizations

DDO_8958_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase DDO_8958 This compound DDO_8958->TargetKinase Inhibition Degradation Degraded this compound (Inactive) DDO_8958->Degradation Degradation Downstream Downstream Signaling TargetKinase->Downstream Activation Hydrolysis Hydrolysis (e.g., low pH) Hydrolysis->Degradation

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Is the stock solution fresh and properly prepared? Start->Check_Stock Prepare_Fresh Prepare fresh stock in anhydrous DMSO Check_Stock->Prepare_Fresh No Check_Conditions Were experimental conditions optimal (pH, light, temp)? Check_Stock->Check_Conditions Yes Prepare_Fresh->Check_Conditions Adjust_Protocol Adjust protocol: - Use neutral pH buffer - Protect from light Check_Conditions->Adjust_Protocol No Run_Stability_Assay Perform HPLC stability assay to quantify degradation Check_Conditions->Run_Stability_Assay Yes Adjust_Protocol->Run_Stability_Assay End Problem Resolved Run_Stability_Assay->End Degradation < 10% Consult Consult technical support with stability data Run_Stability_Assay->Consult Degradation > 10%

Caption: Troubleshooting workflow for this compound degradation issues.

Technical Support Center: Troubleshooting Off-Target Effects of DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for "DDO-8958" is based on the assumption that it is a hypothetical small molecule inhibitor of D-aspartate oxidase (DDO). Currently, there is no publicly available scientific literature specifically identifying a compound with this designation. The principles and methodologies outlined below are general best practices for characterizing and mitigating off-target effects of novel small molecule inhibitors.

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results or seeking to validate the specificity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of a DDO inhibitor like this compound?

A D-aspartate oxidase (DDO) inhibitor is expected to increase the levels of D-aspartate in biological systems. DDO is a peroxisomal flavoprotein that catalyzes the oxidative deamination of D-aspartate.[1] Therefore, inhibition of DDO should lead to an accumulation of its substrate, D-aspartate. Depending on the experimental model, this could have various downstream consequences, as D-aspartate is involved in neuronal signaling and endocrine function.

Q2: We are observing significant cytotoxicity in our cell line treated with this compound, which is not consistent with DDO inhibition. Could this be an off-target effect?

Yes, unexpected cytotoxicity is a common indicator of off-target effects.[2] While high concentrations of any compound can induce toxicity, if you observe cell death at or below the concentration required for effective DDO inhibition, it is crucial to investigate potential off-target liabilities. Off-target interactions can disrupt essential cellular pathways, leading to toxic effects unrelated to the intended target.[2]

Q3: How can we confirm that the phenotype we observe is a direct result of DDO inhibition by this compound and not an off-target effect?

To attribute an observed phenotype to the on-target activity of this compound, a combination of validation experiments is recommended. These include:

  • Rescue Experiments: Supplementing the system with the product of the enzymatic reaction that is being inhibited can often rescue the phenotype. In the case of DDO, this is more complex as it degrades D-aspartate. A more direct approach is to use genetic validation.

  • Genetic Knockdown/Knockout: Employing techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of DDO should phenocopy the effects of this compound if the inhibitor is on-target.[2] If the phenotype persists in DDO-knockout cells upon treatment with this compound, it strongly suggests an off-target mechanism.

Q4: What are some common experimental approaches to identify the specific off-targets of this compound?

Identifying the specific proteins that this compound interacts with unintentionally requires a systematic approach. Some widely used techniques include:

  • Kinase Profiling: A broad screening of the compound against a panel of kinases is a standard first step, as kinases are common off-targets for small molecules.

  • Chemical Proteomics: Techniques like affinity chromatography using a modified version of this compound as bait can help isolate and identify interacting proteins from cell lysates via mass spectrometry.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands for other proteins.[3]

Troubleshooting Experimental Workflow

The following diagram outlines a general workflow for investigating and mitigating off-target effects of a novel inhibitor like this compound.

cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: On-Target vs. Off-Target Discrimination cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation & Refinement A Unexpected Phenotype or Toxicity Observed with this compound B Dose-Response Analysis (On-Target vs. Phenotype) A->B C Confirm Target Engagement (e.g., CETSA) B->C D Genetic Validation (siRNA/CRISPR of DDO) C->D E Use of Structurally Unrelated DDO Inhibitor C->E F Rescue Experiment (If applicable) C->F G Broad Kinase Panel Screening D->G H Chemical Proteomics (Affinity Chromatography-Mass Spec) D->H I Computational Off-Target Prediction D->I E->G E->H E->I F->G F->H F->I J Synthesize Analogs with Improved Selectivity (Structure-Activity Relationship) G->J H->J I->J K Use Lowest Effective Concentration in Experiments J->K

Caption: General workflow for investigating off-target effects of a novel compound.

Data Presentation: Summarizing Quantitative Data

For a systematic evaluation of this compound's specificity, quantitative data should be organized into clear tables.

Table 1: Example Dose-Response Data for this compound

Concentration (µM)DDO Inhibition (%)Cell Viability (%)
0.011598
0.15595
19285
109850
1009915

This table allows for a direct comparison of the on-target potency (DDO inhibition) with off-target effects (cytotoxicity).

Table 2: Example Kinase Selectivity Profile for this compound (10 µM Screen)

Kinase TargetInhibition (%)
DDO (On-Target)98
Kinase A5
Kinase B85
Kinase C12
Kinase D78

This table helps to identify potential off-target kinases that are significantly inhibited at a concentration where the on-target is also inhibited.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to DDO in a cellular context.[2][4]

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency and treat one set with this compound at a working concentration (e.g., 10 µM) and a control set with a vehicle (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Temperature Gradient: Aliquot the lysates and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of DDO using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble DDO as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated samples indicates target engagement.

A Treat Cells with This compound or Vehicle B Lyse Cells A->B C Heat Lysates at Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble DDO (Western Blot/ELISA) E->F G Plot Melting Curve (Soluble DDO vs. Temp) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: Use a commercial kinase profiling service or in-house assays. In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM) to the assay wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.

  • Enzymatic Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • Detection: Use an appropriate method to measure kinase activity (e.g., radiometric assay, fluorescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the activity in the this compound-treated wells to the vehicle control.

DDO Signaling Pathway and Inhibition

The following diagram illustrates the basic enzymatic function of D-aspartate oxidase and the proposed mechanism of action for an inhibitor like this compound.

cluster_pathway Normal DDO Pathway cluster_inhibition Inhibition by this compound DA D-Aspartate DDO D-Aspartate Oxidase (DDO) DA->DDO Substrate Products Imino Aspartate + H2O2 DDO->Products Catalyzes DDO_8958 This compound DDO_Inhibited D-Aspartate Oxidase (DDO) DDO_8958->DDO_Inhibited Binds to Blocked X DDO_Inhibited->Blocked Accumulation D-Aspartate Accumulation Blocked->Accumulation Leads to

Caption: Proposed mechanism of action for the DDO inhibitor this compound.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the improvement of bioavailability for poorly soluble compounds, such as DDO-8958.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of a compound?

Low oral bioavailability is often a result of two main factors: poor solubility in the gastrointestinal fluids and low permeability across the intestinal membrane.[1] For many new chemical entities, poor aqueous solubility is the key limiting factor.[2] Other contributing factors can include instability in the gastrointestinal tract and significant first-pass metabolism in the liver.[1]

Q2: What initial steps should I take to identify the cause of low bioavailability for my compound?

A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH levels, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism). This information will help determine if the issue is solubility- or permeability-limited and guide the selection of an appropriate enhancement strategy.

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs?

Several formulation strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][4] Techniques include micronization and nanosuspension.[3][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[2]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization and facilitate lymphatic absorption.[2]

  • Complexation: Using cyclodextrins or other complexing agents can increase the solubility of the drug.

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound precipitates out of solution upon dilution in aqueous media. The compound has poor aqueous solubility and may be "crashing out" from a stock solution (e.g., in DMSO).Consider formulation strategies such as creating a solid dispersion with a polymer to maintain the drug in a high-energy, solubilized state.[2] Lipid-based formulations can also help keep the drug solubilized in the GI tract.
High variability in plasma concentrations between subjects in preclinical studies. This could be due to food effects, inconsistent dissolution, or variable GI tract conditions.For compounds with poor solubility, administering them with food, especially a high-fat meal, can sometimes enhance absorption. However, for controlled studies, a consistent dosing protocol is essential. Investigate enabling formulations like micronization or nanosuspensions to improve dissolution consistency.[3][5]
Good in vitro solubility but poor in vivo absorption. The issue may be related to poor membrane permeability rather than solubility (e.g., a BCS Class III or IV compound).[1] Efflux transporters in the gut wall could also be pumping the compound back into the intestinal lumen.Focus on strategies to enhance permeability. This could involve the use of permeation enhancers or co-administration with an inhibitor of relevant efflux transporters.[1]
Significant difference between the bioavailability of a suspension and a solution formulation. This strongly suggests that the dissolution rate is the limiting factor for absorption (dissolution-rate limited absorption).Particle size reduction techniques like micronization or nano-milling are primary strategies to address this by increasing the surface area for dissolution.[1][4]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: Active Pharmaceutical Ingredient (API), a suitable polymer carrier (e.g., PVP, HPMC), and a common volatile solvent in which both the API and polymer are soluble (e.g., methanol, acetone).

  • Procedure:

    • Dissolve the API and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature to remove any residual solvent.

    • Collect the solid dispersion and characterize it for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates gastrointestinal fluids (e.g., Simulated Gastric Fluid (SGF) without pepsin, or Simulated Intestinal Fluid (SIF) without pancreatin).

  • Procedure:

    • Place a known amount of the formulated compound (e.g., the amorphous solid dispersion) into the dissolution vessel containing the pre-warmed dissolution medium (37°C ± 0.5°C).

    • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the concentration of the dissolved drug in the samples using a suitable analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

bioavailability_workflow cluster_characterization Step 1: Physicochemical Characterization cluster_classification Step 2: Biopharmaceutical Classification cluster_strategy Step 3: Formulation Strategy Selection cluster_evaluation Step 4: In Vitro / In Vivo Evaluation solubility Aqueous Solubility (pH-dependent) bcs Determine BCS Class (I, II, III, or IV) solubility->bcs permeability Permeability (e.g., Caco-2 assay) permeability->bcs solid_state Solid-State Properties (XRD, DSC) class_II Class II: Solubility-Limited - Particle Size Reduction - Solid Dispersions - Lipid Formulations bcs->class_II Low Solubility High Permeability class_IV Class IV: Solubility & Permeability Limited - Combination Approaches bcs->class_IV Low Solubility Low Permeability invitro In Vitro Dissolution class_II->invitro class_IV->invitro invivo Preclinical PK Studies invitro->invivo

Caption: Workflow for selecting a bioavailability enhancement strategy.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_systemic Systemic Circulation dosage_form Oral Dosage Form dissolution Drug Dissolution dosage_form->dissolution Disintegration drug_in_solution Drug in Solution dissolution->drug_in_solution Solubility-Dependent absorption Membrane Permeation drug_in_solution->absorption Permeability-Dependent systemic_circulation Drug in Blood absorption->systemic_circulation

Caption: Key steps in oral drug absorption.

References

DDO-8958 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DDO-8958

Disclaimer: The information provided in this technical support center is intended for research purposes only. "this compound" is a fictional designation used for illustrative purposes, as no public experimental data is available for a compound with this identifier. The following content is a generalized template based on common experimental challenges and troubleshooting in drug development and cell biology research. Researchers should substitute the specific details of their experimental system and molecule of interest.

Frequently Asked Questions (FAQs)
QuestionAnswer
General Handling
How should this compound be stored?Store this compound as a stock solution at -80°C for long-term storage and at -20°C for short-term storage. Avoid repeated freeze-thaw cycles. Protect from light.
What is the recommended solvent for this compound?The recommended solvent for in vitro experiments is dimethyl sulfoxide (DMSO). For in vivo studies, consult specific formulation protocols, which may involve solvents like a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare fresh dilutions for each experiment.
Experimental Design & Controls
What are the essential controls for an experiment involving this compound?- Vehicle Control: Treat cells or animals with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. - Untreated Control: A sample that does not receive any treatment. - Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is working correctly. - Negative Control: A compound structurally similar to this compound but known to be inactive.
How can I determine the optimal concentration of this compound for my experiments?Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in your specific cell line or assay. A typical starting range for in vitro experiments is 0.01 µM to 100 µM.
Troubleshooting
Why am I observing high variability between my experimental replicates?High variability can be caused by several factors: - Inconsistent cell seeding: Ensure a uniform cell density across all wells. - Pipetting errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Edge effects in multi-well plates: Avoid using the outer wells of the plate, as they are more prone to evaporation. - Compound precipitation: Visually inspect solutions for any signs of precipitation. If observed, try vortexing or gentle warming.
I am not observing the expected biological effect of this compound. What should I do?- Confirm compound activity: Test the compound in a well-established positive control assay. - Check cell line authenticity and health: Ensure your cells are the correct line, free from contamination (especially mycoplasma), and are in a healthy growth phase. - Verify target expression: Confirm that your experimental model expresses the intended target of this compound. - Optimize treatment time: The effect of the compound may be time-dependent. Perform a time-course experiment.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results
Symptom Possible Cause Suggested Solution
No or weak signal for target protein Insufficient protein loadingQuantify protein concentration using a BCA or Bradford assay and ensure equal loading amounts.
Poor antibody qualityUse a validated antibody and optimize the antibody dilution. Include a positive control lysate.
Ineffective cell lysisUse a suitable lysis buffer containing protease and phosphatase inhibitors.
High background Antibody concentration too highReduce the primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Blocking is inadequateIncrease the blocking time or try a different blocking agent (e.g., BSA instead of milk).

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that this compound might inhibit.

DDO_8958_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor DDO_8958 This compound DDO_8958->MEK Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for troubleshooting unexpected experimental results with this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Reagent Integrity (this compound stock, antibodies, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Identity (Mycoplasma test, STR profiling) Start->Check_Cells Review_Protocol Review Experimental Protocol (Calculations, incubation times) Start->Review_Protocol Optimize_Assay Re-optimize Assay Parameters (Concentration, time course) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Consult Consult Technical Support / Literature Optimize_Assay->Consult Failure Resolved Problem Resolved Optimize_Assay->Resolved Success

Validation & Comparative

The Reproducibility of DDO-8958 Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available data on a compound designated "DDO-8958" has yielded no specific, reproducible experimental results, established signaling pathways, or direct comparative studies with alternative compounds. The identifier "this compound" does not correspond to a recognized chemical entity or therapeutic agent within the public scientific and medical literature retrieved.

Efforts to gather information for a comparative guide on this compound were unsuccessful as searches did not retrieve any relevant documentation. The conducted searches primarily returned information pertaining to unrelated clinical trials for other substances, a massively multiplayer online role-playing game, high-energy physics experiments, and medical devices.

Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound at this time. The core requirements of data presentation in structured tables, detailed methodologies, and diagrammatic representations of its mechanism of action cannot be fulfilled due to the absence of foundational data.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized chemical identifiers (e.g., CAS number, IUPAC name, or registration numbers from chemical databases) to ensure accurate and reproducible data retrieval. Without such specific identifiers for "this compound," a meaningful and objective comparison with other alternatives, supported by experimental data, cannot be constructed.

DDO-8958 vs. Genetic Knockdown: A Comparative Analysis of BET Inhibition in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the selective BET BD1 inhibitor, DDO-8958, and genetic knockdown of BRD4 reveals overlapping and distinct effects on pancreatic cancer cell proliferation, apoptosis, and cell cycle progression. This guide provides a comprehensive analysis of experimental data to inform researchers in the field of oncology and drug development.

This report details a cross-validation of the effects of the novel BET bromodomain inhibitor this compound with the genetic knockdown of its primary target, BRD4. The data presented herein is compiled from preclinical studies on pancreatic ductal adenocarcinoma (PDAC) cell lines, a malignancy known for its aggressive nature and resistance to conventional therapies.[1][2][3] The objective of this guide is to provide a clear, data-driven comparison for researchers evaluating the utility of small molecule inhibitors versus genetic approaches to target the BET family of proteins in cancer.

This compound: A Selective BET BD1 Inhibitor

This compound is an orally active and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[4][5] It exhibits a high affinity for the BD1 of BRD4, with a dissociation constant (KD) of 5.6 nM.[4][6][7] By selectively targeting BD1, this compound aims to mitigate on-target toxicities that can be associated with pan-BET inhibitors.[6][8] Its mechanism of action involves displacing BRD4 from acetylated histones, thereby downregulating the expression of key oncogenes and cell cycle regulators.[9]

Genetic Knockdown of BRD4

Genetic knockdown of BRD4, typically achieved through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a highly specific method for reducing BRD4 protein levels within the cell.[10][11][12] This approach is fundamental in validating the on-target effects of pharmacological inhibitors like this compound and in understanding the fundamental roles of BRD4 in cancer biology.

Head-to-Head Comparison: this compound vs. BRD4 Knockdown

The following tables summarize the quantitative effects of this compound treatment and BRD4 genetic knockdown on key cellular processes in pancreatic cancer cell lines.

Table 1: Effects on Cell Proliferation
Treatment/MethodCell LineConcentration/ EfficiencyProliferation Inhibition (%)Reference
This compoundMIA PaCa-21 µMNot explicitly quantified, but significant inhibition of tumor growth observed in vivo.[6]
BRD4 Knockdown (shRNA)PANC-1~70% knockdownSignificant inhibition of cell viability observed over 72 hours.[1]
BRD4 Knockdown (shRNA)MIAPaCa-2~65% knockdownSignificant inhibition of cell viability observed over 72 hours.[1]
BRD4 Knockdown (siRNA)AsPC-1, CD18, Panc-1Not specifiedDecreased growth in 3D collagen.[13]
Table 2: Effects on Apoptosis
Treatment/MethodCell LineConcentration/ EfficiencyIncrease in Apoptosis (%)Reference
This compoundMIA PaCa-2Not specifiedInduced apoptosis.[4]
BRD4 Knockdown (shRNA)PANC-1~70% knockdown~15% (alone), ~35% (with Gemcitabine)[14]
BRD4 Knockdown (shRNA)MIAPaCa-2~65% knockdown~12% (alone), ~30% (with Gemcitabine)[14]
BRD4 Knockdown (siRNA)A549 (NSCLC)>80% knockdownIncreased to 30.4% with TRAIL treatment.[15]
Table 3: Effects on Cell Cycle
Treatment/MethodCell LineConcentration/ EfficiencyCell Cycle Arrest PhaseReference
This compoundTumor cellsNot specifiedCell cycle arrest.[4][5]
BRD4 Knockdown (shRNA)NIH3T3, MEFs~90% knockdownG1 arrest.[10]
BRD4 Knockdown (shRNA)KYSE450 (Esophageal Cancer)Not specifiedG1 arrest.[12]

Experimental Protocols

This compound In Vitro Studies

Cell Culture and Treatment: Pancreatic cancer cell lines (e.g., MIA PaCa-2) were cultured in appropriate media. For experiments, cells were treated with varying concentrations of this compound or a vehicle control (DMSO).

Proliferation Assays: Cell viability and proliferation were assessed using assays such as the CCK-8 assay at 24, 48, and 72-hour time points.

Apoptosis Assays: Apoptosis was quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).

Cell Cycle Analysis: Cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

BRD4 Genetic Knockdown

siRNA/shRNA Transfection/Transduction: Pancreatic cancer cells were transfected with siRNA or transduced with lentiviral particles carrying shRNA targeting BRD4. A non-targeting control siRNA/shRNA was used as a negative control.

Western Blotting: The efficiency of BRD4 knockdown was confirmed by lysing the cells and subjecting the lysates to SDS-PAGE and western blotting using an anti-BRD4 antibody.

Functional Assays: Following confirmation of knockdown, cells were subjected to the same proliferation, apoptosis, and cell cycle assays as described for the this compound treatment.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of BET inhibitors and the experimental workflow for genetic knockdown.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds to RNAPII RNA Polymerase II BRD4->RNAPII recruits Inhibition Inhibition of Transcription BRD4->Inhibition Oncogenes Oncogene Transcription (e.g., MYC) RNAPII->Oncogenes initiates DDO8958 This compound (BET Inhibitor) DDO8958->BRD4 displaces

Caption: Mechanism of action of this compound.

Knockdown_Workflow start Start: Pancreatic Cancer Cells transfection Transfection with siRNA/shRNA targeting BRD4 start->transfection control Control: Non-targeting siRNA/shRNA start->control incubation Incubation (48-72 hours) transfection->incubation control->incubation validation Validation of Knockdown (Western Blot) incubation->validation functional_assays Functional Assays: - Proliferation - Apoptosis - Cell Cycle validation->functional_assays end Data Analysis and Comparison functional_assays->end

Caption: Experimental workflow for BRD4 genetic knockdown.

Conclusion

Both the selective BET BD1 inhibitor this compound and the genetic knockdown of BRD4 demonstrate potent anti-cancer effects in pancreatic cancer cell lines. The concordance in their ability to inhibit proliferation, induce apoptosis, and cause cell cycle arrest provides strong evidence that the therapeutic effects of this compound are on-target and mediated through the inhibition of BRD4. This comparative guide serves as a valuable resource for researchers, offering a clear, data-supported overview of two critical methodologies for interrogating BET protein function in cancer.

References

Head-to-Head Comparison: Dotinurad (DDO-8958) vs. Standard-of-Care for Hyperuricemia in Gout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug dotinurad, a novel selective urate reabsorption inhibitor (SURI), with the current standard-of-care urate-lowering therapy, allopurinol, for the management of hyperuricemia in patients with gout. This comparison is based on available preclinical data, clinical trial information, and published study results.

Executive Summary

Dotinurad is a promising new agent for the treatment of gout and hyperuricemia, operating via a distinct mechanism of action compared to the current first-line therapy, allopurinol.[1][2] While direct head-to-head clinical trial data from ongoing pivotal Phase 3 studies (RUBY and TOPAZ) comparing dotinurad and allopurinol are anticipated, existing data from a Phase 3 trial comparing dotinurad to febuxostat, another common urate-lowering therapy, demonstrates its potential efficacy and safety.[3][4][5] This guide synthesizes the current understanding of dotinurad's mechanism, presents available comparative data, and outlines the protocols of ongoing key clinical trials.

Mechanism of Action

Dotinurad: Dotinurad is a selective urate reabsorption inhibitor (SURI).[1][6] It specifically targets and inhibits the urate transporter 1 (URAT1) in the renal proximal tubules.[1][6][7] URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][7] By inhibiting URAT1, dotinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][7] Its high selectivity for URAT1 is a key feature, potentially minimizing off-target effects.[1][8]

Allopurinol: Allopurinol is a xanthine oxidase inhibitor and has been the cornerstone of gout management for decades.[2][9][10] It works by blocking the enzyme xanthine oxidase, which is essential for the final two steps in the metabolic pathway that converts purines into uric acid. By inhibiting this enzyme, allopurinol reduces the production of uric acid in the body.[9]

cluster_allopurinol Allopurinol Pathway cluster_dotinurad Dotinurad Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Inhibits Uric Acid in Urine Uric Acid in Urine Uric Acid in Blood Uric Acid in Blood Uric Acid in Urine->Uric Acid in Blood URAT1 Transporter Dotinurad Dotinurad URAT1 Transporter URAT1 Transporter Dotinurad->URAT1 Transporter Inhibits

Figure 1: Mechanisms of Action for Allopurinol and Dotinurad.

Efficacy Comparison

Direct comparative efficacy data between dotinurad and allopurinol from a completed Phase 3 trial is not yet available. However, a randomized, double-blind, multicenter Phase 3 trial in China compared the efficacy and safety of dotinurad with febuxostat, a potent xanthine oxidase inhibitor.[4][5] The results of this study provide valuable insights into the clinical potential of dotinurad.

Table 1: Efficacy of Dotinurad vs. Febuxostat in Chinese Patients with Gout (24 Weeks)

EndpointDotinurad (4 mg/day)Febuxostat (40 mg/day)Adjusted Difference (95% CI)P-value
Responder Rate (sUA ≤6.0 mg/dL) at Week 2473.6%38.1%35.9% (27.4% - 44.4%)<0.0001

Source: Arthritis & Rheumatology, 2025[4]

These results demonstrate the superiority of dotinurad 4 mg/day over febuxostat 40 mg/day in achieving the target serum urate level at 24 weeks.[4] Additionally, at week 12, dotinurad 2 mg/day was found to be non-inferior to febuxostat 40 mg/day.[4]

Ongoing Phase 3 trials, RUBY (NCT07089875) and TOPAZ (NCT07089888), are designed to evaluate the efficacy and safety of dotinurad directly against allopurinol.[3][11][12] The primary endpoint for these studies is the proportion of patients achieving a target serum uric acid level at Week 24.[11][12][13]

Safety and Tolerability

In the Phase 3 trial comparing dotinurad to febuxostat, the incidences of treatment-emergent adverse events (TEAEs) were similar between the two groups, with dotinurad being well-tolerated.[4] A meta-analysis of randomized controlled trials also indicated no significant difference in the incidence of adverse events or adverse drug reactions between dotinurad and control groups (placebo or active).[14]

Table 2: Safety Profile of Dotinurad (from Meta-Analysis)

Safety EndpointDotinurad (2 mg) vs. ControlRelative Risk (95% CI)P-value
Gouty Arthritis EventsNo significant difference1.31 (0.47 to 3.71)0.60
Patients with Adverse EventsNo significant difference1.09 (0.91 to 1.30)0.36
Patients with Adverse Drug ReactionsNo significant difference1.00 (0.68 to 1.47)0.99

Source: Cureus, 2021[14]

The safety profile of dotinurad in direct comparison to allopurinol will be a key outcome of the ongoing RUBY and TOPAZ trials.

Experimental Protocols

The following outlines the general methodology for the ongoing Phase 3, randomized, double-blind, multicenter studies comparing dotinurad to allopurinol (RUBY and TOPAZ trials).

Objective: To evaluate the efficacy and safety of dotinurad compared with allopurinol in adult participants with hyperuricemia associated with gout (RUBY) and tophaceous gout (TOPAZ).[3][11][12]

Study Design:

  • Phase: 3

  • Design: Randomized, double-blind, active-controlled, parallel-group.

  • Participants: Adults (18-75 years) with a diagnosis of gout based on 2015 ACR-EULAR criteria.[15]

  • Intervention Arms:

    • Dotinurad: Oral, once daily, with dose titration. For example, starting at 1 mg/day for 4 weeks, then 2 mg/day.[11][12]

    • Allopurinol: Oral, once daily, at a stable dose.[11][12]

  • Primary Endpoint: Proportion of participants achieving a serum uric acid (sUA) level of ≤6.0 mg/dL at Week 24.[11][12][13]

  • Key Secondary Endpoints:

    • Mean change from baseline in sUA.

    • Proportion of participants with resolution of tophi (TOPAZ study).

    • Incidence of gout flares.

    • Safety and tolerability assessments.

Screening Screening Randomization Randomization Screening->Randomization Dotinurad Arm Dotinurad Arm Randomization->Dotinurad Arm 1:1 Allopurinol Arm Allopurinol Arm Randomization->Allopurinol Arm 1:1 Follow-up (Week 24) Follow-up (Week 24) Dotinurad Arm->Follow-up (Week 24) Allopurinol Arm->Follow-up (Week 24) Primary Endpoint Analysis Primary Endpoint Analysis Follow-up (Week 24)->Primary Endpoint Analysis

Figure 2: Generalized Workflow of Dotinurad vs. Allopurinol Phase 3 Trials.

Conclusion

Dotinurad represents a novel approach to the management of hyperuricemia in gout, with a selective mechanism of action that differs from the standard-of-care, allopurinol. While direct comparative data is pending, results from a Phase 3 study against febuxostat are encouraging, demonstrating superior efficacy in lowering serum uric acid levels. The ongoing RUBY and TOPAZ trials will be critical in establishing the definitive efficacy and safety profile of dotinurad in relation to allopurinol and will determine its future role in the treatment landscape for gout. Researchers and clinicians should monitor the outcomes of these pivotal trials closely.

References

DDO-8958: A Selective BET BD1 Inhibitor Outperforms Traditional Approaches in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, orally active and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, DDO-8958, has demonstrated significant anti-tumor activity in preclinical studies. This comparison guide provides an in-depth analysis of this compound's performance benchmarked against other notable BET inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Executive Summary

This compound distinguishes itself as a highly potent and selective inhibitor of the BRD4 BD1 bromodomain, with a dissociation constant (KD) of 5.6 nM and a remarkable 214-fold selectivity over the second bromodomain (BD2)[1]. This selectivity may offer a superior therapeutic window compared to pan-BET inhibitors, which have been associated with dose-limiting toxicities in clinical trials[2][3]. In direct comparison, this compound shows promise in overcoming some of the limitations of broader-acting BET inhibitors like OTX-015, while exhibiting comparable efficacy to other BD1-selective inhibitors such as GSK778.

Performance Benchmarking: this compound vs. Other BET Inhibitors

The following tables summarize the quantitative performance data for this compound and its key comparators, the pan-BET inhibitor OTX-015 and the BD1-selective inhibitor GSK778.

Inhibitor Target Profile BRD4 BD1 Affinity (KD/IC50) Selectivity (BD1 vs. BD2) Key In Vitro Effects Key In Vivo Effects
This compound Selective BET BD1 Inhibitor KD: 5.6 nM [1]214-fold for BRD4 BD1 over BD2 [1]Inhibits proliferation and migration, induces apoptosis and cell cycle arrest in tumor cells[4].Demonstrates anti-tumor activity in pancreatic cancer models[1].
OTX-015 (MK-8628) Pan-BET Inhibitor (BRD2/3/4) IC50: 92-112 nM (for interaction with acetylated histone H4)[5]Pan-inhibitor, targets both BD1 and BD2[6].Inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines[7][8].Shows antitumor activity in lymphoma and lung cancer models[7][9].
GSK778 (iBET-BD1) Selective BET BD1 Inhibitor IC50: 41 nM [10][11]High selectivity for BD1 over BD2 (e.g., BRD4 BD2 IC50: 5843 nM)[11].Inhibits proliferation, induces apoptosis and cell cycle arrest in cancer cells, phenocopies effects of pan-BET inhibitors[11].Provides survival advantage in AML models[11].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 BD1 Binding

This assay is designed to measure the binding affinity of inhibitors to the BRD4 BD1 domain.

  • Principle: The assay relies on the transfer of energy between a terbium-labeled donor and a dye-labeled acceptor when they are in close proximity, which occurs when the inhibitor does not displace the binding of a biotinylated histone peptide to the BRD4 protein.

  • Procedure:

    • A solution containing terbium-labeled anti-GST antibody, GST-tagged BRD4 BD1 protein, a biotinylated acetylated histone H4 peptide, and the test inhibitor (e.g., this compound) is prepared in a 384-well plate[3][9].

    • The plate is incubated for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium[3][9].

    • Following incubation, the fluorescence intensity is measured using a microplate reader capable of TR-FRET measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor)[9].

    • The ratio of the acceptor to donor emission is calculated, and the data is used to determine the IC50 or KD value of the inhibitor.

Cell Viability and Proliferation Assays

These assays assess the effect of the inhibitors on the growth and survival of cancer cells.

  • Principle: Assays such as the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells in a culture after treatment with the inhibitor.

  • Procedure:

    • Cancer cell lines (e.g., pancreatic cancer cell lines for this compound, or various hematologic malignancy cell lines for OTX-015 and GSK778) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor or a vehicle control and incubated for a specific period (typically 72 hours)[8][11].

    • After the incubation period, a reagent such as MTT or CellTiter-Glo® is added to each well, and the absorbance or luminescence is measured using a microplate reader.

    • The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for the inhibitor.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.

  • Procedure:

    • A suspension of human cancer cells (e.g., pancreatic cancer cells) is subcutaneously or orthotopically injected into immunocompromised mice[5].

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., this compound) via a specified route (e.g., oral gavage) and at a defined dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by BET inhibitors and a typical experimental workflow for their evaluation.

BET_Signaling_Pathway BET Protein Signaling Pathway and Inhibition cluster_0 Cell Nucleus cluster_1 Inhibition Histone Histone Tails Acetylation Acetylation (Ac) Histone->Acetylation HATs BRD4 BRD4 Acetylation->BRD4 Recognition BD1 BD1 BRD4->BD1 BD2 BD2 BRD4->BD2 PTEFb P-TEFb BRD4->PTEFb Recruitment Cell Proliferation, Survival Cell Proliferation, Survival RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation Gene Target Genes (e.g., MYC) RNAPolII->Gene Binds to Promoter Transcription Transcription Gene->Transcription Transcription->Cell Proliferation, Survival DDO_8958 This compound DDO_8958->BD1 Selective Inhibition OTX_015 OTX-015 OTX_015->BD1 Pan-Inhibition OTX_015->BD2 Pan-Inhibition

Caption: BET protein (BRD4) recognizes acetylated histones via its bromodomains (BD1 and BD2), leading to the recruitment of transcriptional machinery and expression of target genes like MYC. This compound selectively inhibits BD1, while pan-inhibitors like OTX-015 target both bromodomains.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay (TR-FRET, SPR) Determine KD / IC50 Determine KD / IC50 Biochemical Assay->Determine KD / IC50 Cell-Based Assays Cell-Based Assays (Proliferation, Apoptosis) Determine GI50 / IC50 Determine GI50 / IC50 Cell-Based Assays->Determine GI50 / IC50 Determine KD / IC50->Cell-Based Assays Xenograft Model Tumor Xenograft Model (e.g., Pancreatic Cancer) Determine GI50 / IC50->Xenograft Model Lead Compound Selection Treatment Inhibitor Treatment Xenograft Model->Treatment Tumor Measurement Tumor Growth Measurement Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Clinical Candidate Clinical Candidate Efficacy Analysis->Clinical Candidate Compound Synthesis Compound Synthesis (this compound) Compound Synthesis->Biochemical Assay

Caption: A typical workflow for evaluating a novel inhibitor like this compound, from initial biochemical and cell-based screening to in vivo efficacy studies in animal models.

Conclusion

This compound represents a promising new therapeutic candidate in the landscape of BET inhibitors. Its high potency and selectivity for the BD1 domain may translate into a more favorable safety profile compared to pan-BET inhibitors, a significant consideration in the progression of these agents to the clinic. The data presented in this guide underscores the potential of this compound and provides a solid foundation for further investigation by researchers and drug development professionals in the field of oncology and beyond.

References

Navigating the Epigenetic Landscape: A Comparative Guide to the Specificity of BET Bromodomain Inhibitor DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of epigenetic drug discovery, the precise targeting of cellular machinery is paramount. This guide provides a comprehensive comparison of the novel BET (Bromodomain and Extra-Terminal) family inhibitor, DDO-8958, with other notable inhibitors in its class. It is intended for researchers, scientists, and drug development professionals seeking to understand the specificity and therapeutic potential of this new compound.

Initially miscategorized in some public discourse as a kinase inhibitor, it is critical to clarify that This compound is a selective inhibitor of BET bromodomains , which are epigenetic "readers," not kinases. Kinases function by transferring phosphate groups to proteins, whereas bromodomains recognize acetylated lysine residues on histones and other proteins, playing a key role in the transcriptional regulation of genes implicated in cancer and inflammation, such as the MYC oncogene. This guide will, therefore, focus on the on-target specificity of this compound within the bromodomain family and briefly address the assessment of potential off-target effects on kinases.

Comparative Specificity of BET Bromodomain Inhibitors

This compound distinguishes itself by its potent and selective inhibition of the first bromodomain (BD1) of the BET family members.[1][2] This contrasts with well-established "pan-BET" inhibitors like JQ1 and OTX015 (Birabresib), which target both the first (BD1) and second (BD2) bromodomains of BET proteins with high affinity.[3][4][5] The selective inhibition of BD1 may offer a refined therapeutic window, potentially mitigating some of the toxicities associated with pan-BET inhibition.[6]

The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of this compound compared to JQ1 and OTX015.

Inhibitor Target Bromodomain Affinity (Kd) / Inhibition (IC50/EC50) Assay Type Selectivity Profile
This compound BRD4 BD1Kd: 5.6 nM[1]-BD1 Selective : Exhibits low nanomolar inhibitory activity against BET BD1 bromodomains (except BRDT BD1).[1]
BRD2 BD1Data not available-
BRD3 BD1Data not available-
BRDT BD1Lower activity compared to other BET BD1s[1]-
BET BD2 DomainsData not available (implied lower affinity)-
(+)-JQ1 BRD2 BD1Kd: 128 nMITCPan-BET Inhibitor : Binds to all BET family bromodomains.[3][7]
BRD2 BD2IC50: 32.6 nMAlphaScreen
BRD3 BD1/BD2Comparable binding to BRD4[3]ITC
BRD4 BD1Kd: ~50 nM; IC50: 77 nM[3]ITC, AlphaScreen
BRD4 BD2Kd: ~90 nM; IC50: 33 nM[3]ITC, AlphaScreen
BRDT BD1Weaker binding than BRD4[3]ITC
OTX015 (Birabresib) BRD2IC50: 92-112 nM; EC50: 10-19 nM[4][5][8]Binding Assay, TR-FRETPan-BET Inhibitor : Potently inhibits BRD2, BRD3, and BRD4.[4][5][8]
BRD3IC50: 92-112 nM; EC50: 10-19 nM[4][8]Binding Assay, TR-FRET
BRD4IC50: 92-112 nM; EC50: 10-19 nM[4][8]Binding Assay, TR-FRET

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions and assay formats.

Key Signaling Pathway: BET-Mediated MYC Transcription

BET proteins, particularly BRD4, are critical for the transcription of key oncogenes, most notably MYC. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II, initiating transcriptional elongation. BET inhibitors like this compound competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby suppressing MYC transcription, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.[9][10][11]

BET_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Chromatin Chromatin Ac Acetylated Histones (Ac) Chromatin->Ac HATs BRD4 BRD4 Ac->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates MYC_Gene MYC Gene RNAPII->MYC_Gene Binds to Promoter MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation & Growth MYC_Protein->Proliferation Drives DDO_8958 This compound DDO_8958->BRD4 Inhibits Binding

BET-mediated transcription of the MYC oncogene and its inhibition by this compound.

Experimental Protocols for Specificity Determination

Accurate assessment of inhibitor specificity is crucial. The following are detailed methodologies for key experiments used to characterize compounds like this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the displacement of a biotinylated ligand (e.g., acetylated histone peptide) from a tagged bromodomain protein.[8][10][12]

Methodology:

  • Reagent Preparation: Prepare assay buffer, GST-tagged bromodomain protein (e.g., BRD4-BD1), a biotinylated acetylated histone H4 peptide ligand, Glutathione (GSH) Acceptor beads, and Streptavidin-conjugated Donor beads.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test inhibitor (e.g., this compound at various concentrations), the tagged bromodomain protein, and the biotinylated histone peptide. Incubate for 30 minutes at room temperature to allow for binding equilibration.

  • Bead Addition: Add GSH Acceptor beads, which bind to the GST-tagged bromodomain. Incubate for 60 minutes.

  • Donor Bead Addition: Add Streptavidin Donor beads, which bind to the biotinylated histone peptide. Incubate for 30-60 minutes in the dark.

  • Signal Detection: In the absence of an inhibitor, the protein-ligand interaction brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor disrupts this interaction, separating the beads and causing a decrease in the AlphaScreen signal.

  • Data Analysis: The IC50 value is calculated by plotting the signal against the inhibitor concentration.

AlphaScreen_Workflow cluster_no_inhibitor No Inhibitor: High Signal cluster_inhibitor With Inhibitor: Low Signal Donor Donor Bead (Streptavidin) Ligand Biotin-Ligand Donor->Ligand Acceptor Acceptor Bead (GSH) Donor->Acceptor ¹O₂ Protein GST-Protein Ligand->Protein Binds Protein->Acceptor Light_Out Emission (520-620nm) Acceptor->Light_Out Light_In Excitation (680nm) Light_In->Donor Donor2 Donor Bead (Streptavidin) Ligand2 Biotin-Ligand Donor2->Ligand2 Protein2 GST-Protein Acceptor2 Acceptor Bead (GSH) Protein2->Acceptor2 Inhibitor Inhibitor Inhibitor->Protein2 Light_In2 Excitation (680nm) Light_In2->Donor2

Principle of the AlphaScreen competitive binding assay.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14]

Methodology:

  • Sample Preparation: Prepare the bromodomain protein solution in a specific buffer and the inhibitor solution in the exact same buffer to avoid heats of dilution. Dialysis of the protein against the buffer containing the dissolved inhibitor is recommended.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. The system is equilibrated to a constant temperature.

  • Titration: A series of small, precise injections of the inhibitor solution are made into the protein-containing sample cell.

  • Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection. The power required to maintain a zero temperature difference is recorded.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP)

FP assays measure the change in the rotational speed of a fluorescently labeled molecule (probe) upon binding to a larger protein. This is a homogeneous technique well-suited for high-throughput screening.[15][16][17]

Methodology:

  • Reagent Selection: A fluorescent probe that binds to the bromodomain of interest is required. The probe should have a high affinity and a significant change in polarization upon binding.

  • Assay Setup: In a microplate, the fluorescent probe is mixed with the bromodomain protein in an appropriate buffer.

  • Competition: The test inhibitor is added at various concentrations. The inhibitor will compete with the fluorescent probe for binding to the bromodomain.

  • Measurement: The plate is excited with plane-polarized light. The instrument measures the fluorescence emission parallel and perpendicular to the excitation plane.

  • Data Analysis: When the small fluorescent probe is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger protein, its rotation slows, and the emitted light remains polarized. A competitive inhibitor displaces the probe, leading to a decrease in fluorescence polarization. IC50 values are determined from the dose-response curve.

Assessment of Off-Target Kinase Activity

While this compound is designed as a BET bromodomain inhibitor, comprehensive characterization involves assessing its potential for off-target effects, including interactions with kinases. Some small molecules have been shown to possess dual activity, inhibiting both bromodomains and kinases.[18]

To evaluate potential off-target kinase activity, this compound would be screened against a large panel of purified kinases using a platform like KINOMEscan™ . This is a competition-based binding assay where test compounds are quantified for their ability to displace a proprietary ligand from the ATP-binding site of the kinases. Hits from this screen would then be validated using in vitro enzymatic assays that measure the direct inhibition of kinase-mediated phosphorylation of a substrate.

Conclusion

This compound represents a promising new tool in the exploration of epigenetic pathways, characterized by its selective inhibition of the BD1 domain of BET proteins. This specificity profile may translate into a more targeted therapeutic effect compared to pan-BET inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these findings and further investigate the therapeutic potential of this compound and other novel epigenetic modulators. A thorough understanding of a compound's specificity, achieved through these rigorous methods, is essential for its successful development into a safe and effective therapeutic agent.

References

Independent Validation of DDO-8958: A Comparative Analysis of BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, no independent validation of the data for DDO-8958, originally published by Chen X, et al. in February 2025, has been identified in the public domain. The following guide summarizes the initial findings for this compound and provides a comparative analysis with other established BET bromodomain inhibitors based on currently available literature. All data for this compound is sourced from its primary publication.

Introduction

This compound is a recently identified small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They are implicated in various diseases, particularly cancer, making them a significant target for therapeutic development. This compound is reported to be a potent and selective inhibitor of BD1. This guide provides a comparative overview of this compound against other BET inhibitors with varying selectivity profiles.

Quantitative Data Summary

The following tables summarize the reported binding affinities and cellular activities of this compound and a selection of alternative BET inhibitors.

Table 1: In Vitro Binding Affinity and Selectivity of BET Inhibitors

CompoundTargetAssay TypeBinding Affinity (K D / IC 50 )SelectivityReference
This compound BRD4 BD1 Not SpecifiedK D : 5.6 nM 214-fold for BD1 over BD2 Chen X, et al. (2025)
GSK778 (iBET-BD1)BRD4 BD1TR-FRETIC 50 : 41 nMBD1 SelectiveMedchemExpress
GSK046 (iBET-BD2)BRD4 BD2TR-FRETIC 50 : 49 nMBD2 SelectiveSelleck Chemicals
ABBV-744BRD4 BD2Not SpecifiedK i : 1.6 nM>300-fold for BD2 over BD1ResearchGate, AACR Journals
RVX-208BRD3 BD2ITCK D : 194 nM~20-fold for BD2 over BD1PNAS
GNE-987 (PROTAC)BRD4 BD1/BD2Not SpecifiedIC 50 : 4.7 nM (BD1), 4.4 nM (BD2)Pan-BET DegraderMedchemExpress

Table 2: Cellular Activity of BET Inhibitors

CompoundCell LineAssay TypeActivity (IC 50 / DC 50 )Key FindingsReference
This compound MIA PaCa-2 (Pancreatic)Not SpecifiedNot SpecifiedInhibited tumor growth in vitro and in vivo.Chen X, et al. (2025)
GSK778 (iBET-BD1)MV4-11 (AML)ProliferationIC 50 : < 1 µMInduces cell cycle arrest and apoptosis.MedchemExpress
ABBV-744AML and Prostate Cancer Cell LinesProliferationNot SpecifiedComparable efficacy to pan-BET inhibitors with improved tolerability in vivo.AACR Journals
RVX-208HepG2 (Liver Carcinoma)Gene ExpressionWeak regulation of BET target genes.Modestly affects BET-dependent gene transcription.PNAS
GNE-987 (PROTAC)EOL-1 (AML)DegradationDC 50 : 0.03 nMPicomolar cellular BRD4 degradation activity.MedchemExpress

Experimental Protocols

Detailed experimental procedures are crucial for the independent validation and comparison of published data. Below are representative protocols for key assays used in the characterization of BET inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.

  • Reagents and Materials:

    • Recombinant His-tagged BRD4 BD1 protein.

    • Biotinylated histone H4 acetylated peptide (substrate).

    • Europium cryptate-labeled anti-His antibody (donor).

    • Streptavidin-XL665 (acceptor).

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Test compounds (e.g., this compound) serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Add 2 µL of the test compound dilutions to the wells of the microplate.

    • Add 4 µL of a solution containing the BRD4 BD1 protein and the biotinylated histone peptide.

    • Incubate at room temperature for 60 minutes.

    • Add 4 µL of a solution containing the TR-FRET detection reagents (anti-His-Europium and Streptavidin-XL665).

    • Incubate at room temperature for 2 hours, protected from light.

    • Read the fluorescence at both 620 nm (donor emission) and 665 nm (acceptor emission) using a TR-FRET compatible plate reader.

    • The ratio of the acceptor to donor fluorescence is calculated and used to determine the IC 50 values for the test compounds.

Cell Viability (MTT) Assay

This assay assesses the effect of inhibitors on the metabolic activity of cell lines, which is an indicator of cell viability.

  • Reagents and Materials:

    • Pancreatic cancer cell line (e.g., MIA PaCa-2).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compounds (e.g., this compound) serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC 50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a BET inhibitor in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice).

    • Pancreatic cancer cells (e.g., MIA PaCa-2).

    • Test compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject 1-5 million pancreatic cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) or vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

BET Protein Signaling Pathway

BET proteins, particularly BRD4, are critical regulators of oncogene transcription. They bind to acetylated histones at super-enhancer regions, recruiting the transcriptional machinery to drive the expression of genes such as MYC. The NF-κB signaling pathway has also been shown to be regulated by BET proteins, linking epigenetic control to inflammatory and survival pathways.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones (Super-Enhancers) BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene transcribes NFkB_Gene NF-κB Target Genes RNA_Pol_II->NFkB_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to NFkB_mRNA NF-κB mRNA NFkB_Gene->NFkB_mRNA NFkB_Protein NF-κB Protein NFkB_mRNA->NFkB_Protein translates to Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Anti_Apoptosis Anti-Apoptosis NFkB_Protein->Anti_Apoptosis DDO_8958 This compound (BETi) DDO_8958->BRD4 inhibits binding

Caption: BET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for BET Inhibitor Comparison

The following diagram illustrates a typical workflow for the preclinical comparison of a novel BET inhibitor like this compound against established alternatives.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Biochemical Binding Assay (e.g., TR-FRET, ITC) Data_Comparison Data Comparison and Validation Assessment Binding_Assay->Data_Comparison Cell_Viability Cell-Based Assays (e.g., MTT, Proliferation) Cell_Viability->Data_Comparison Target_Engagement Target Engagement Assays (e.g., Western Blot for MYC) Target_Engagement->Data_Comparison Xenograft Tumor Xenograft Model Toxicity Toxicity Studies DDO_8958 This compound DDO_8958->Binding_Assay DDO_8958->Cell_Viability DDO_8958->Target_Engagement Alternatives Alternative BET Inhibitors Alternatives->Binding_Assay Alternatives->Cell_Viability Alternatives->Target_Engagement Data_Comparison->Xenograft Data_Comparison->Toxicity

Caption: Workflow for comparative validation of BET inhibitors.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Compound DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As Compound DDO-8958 is not a publicly cataloged substance, this document provides procedural guidance based on established best practices for the disposal of novel or uncharacterized research chemicals. This procedure is a template and must be adapted following a comprehensive risk assessment and in strict accordance with the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health and Safety (EHS) protocols.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.

Immediate Safety & Pre-Disposal Planning

Before beginning any work that will generate this compound waste, a thorough understanding of its properties is critical. If the specific hazards are unknown, the compound must be treated as highly hazardous.

1.1. Hazard Identification:

  • Consult the preliminary Safety Data Sheet (SDS) for this compound.

  • If an SDS is unavailable, treat the compound as toxic, flammable, corrosive, and reactive.

  • Identify required Personal Protective Equipment (PPE): at a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves. Additional PPE may be required based on the compound's properties.

1.2. Waste Stream Segregation:

  • Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.[1]

  • Never mix this compound waste with other chemical wastes unless their compatibility is confirmed.[1]

  • Never mix hazardous waste with non-hazardous waste.[1]

  • Establish separate, clearly labeled waste containers for solid and liquid forms of this compound.

Waste Collection and Containment

Proper containment is the first step in the disposal process, occurring at the point of generation.[2]

2.1. Container Selection:

  • Use containers that are compatible with this compound. If the compound was supplied in a specific type of container, use the same type for waste.[1]

  • Ensure containers have properly fitting, screw-on lids. Do not use corks or stoppers.[1]

  • Containers must be in good condition, free from leaks or damage.[3]

Table 1: Waste Container Guidelines

Waste TypePrimary Container MaterialLid TypeNotes
Liquid this compound (Aqueous) Borosilicate Glass or HDPEPolypropylene Screw CapCheck for compatibility with solvents.
Liquid this compound (Organic) Borosilicate Glass or Fluorinated HDPEPTFE-lined Screw CapAvoid metal containers for halogenated solvents.[3]
Solid this compound HDPE or Glass Wide-Mouth JarScrew CapEnsure container is dry.
Contaminated Sharps Puncture-proof Sharps ContainerSecure LidNeedles, scalpels, contaminated glass pipettes.
Contaminated PPE/Debris Lined Cardboard Box or HDPE PailSealable LidGloves, bench paper, weigh boats.

2.2. Accumulation in the Laboratory:

  • Waste containers should be kept closed at all times except when adding waste.[3]

  • Fill containers to no more than 90% capacity, leaving a 1-2 inch gap at the top to prevent spills and allow for expansion.[1]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[2] This area should be under the control of the lab personnel, clearly marked, and have secondary containment.

Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for safety.

3.1. Hazardous Waste Labeling:

  • Label all waste containers as soon as the first drop of waste is added.[1]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The full names of all components in a mixture, including solvents, with percentage composition.

    • The specific hazard(s) associated with the waste (e.g., Flammable, Corrosive, Toxic).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.

Table 2: Example Waste Label Composition

ComponentPercentage
This compound5%
Acetonitrile75%
Water20%
Hazards: Flammable, Toxic
Researcher: Dr. Jane Doe, Lab 301
Start Date: (Date waste was first added)

Disposal Workflow: Step-by-Step Protocol

This protocol outlines the process from waste generation to removal from the laboratory.

Step 1: Waste Generation & Segregation

  • At the point of generation, immediately place this compound waste into the correct, pre-labeled container as defined in Section 2.

Step 2: Container Management

  • Securely close the container lid after each addition.

  • Visually inspect the exterior of the container for contamination. If contaminated, decontaminate the exterior or place it inside a larger, clean, compatible container (overpacking).

  • Store the container in the designated Satellite Accumulation Area.

Step 3: Request for Disposal

  • Once a waste container is full (or the experiment is complete), complete a "Request for Disposal of Hazardous Waste" form provided by your institution's EHS department.[1]

  • This form typically requires information from the hazardous waste label, including the Chemical Abstract Service (CAS) number if available.[4]

Step 4: Awaiting Pickup

  • Store the sealed and fully labeled container in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste disposal company.[1]

  • Do not abandon chemicals or waste in the laboratory.[3]

Step 5: Record Keeping

  • Maintain a copy of the disposal request form for your laboratory's records.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for this compound waste management.

G cluster_0 This compound Waste Disposal Workflow A Step 1: Generate Waste (this compound) B Step 2: Segregate at Source (Solid, Liquid, Sharps) A->B C Step 3: Select & Label Compatible Container B->C D Step 4: Add Waste to Container in Satellite Accumulation Area C->D E Step 5: Keep Container Closed D->E F Step 6: Container Full? E->F Periodically F->D No G Step 7: Complete EHS Disposal Request Form F->G Yes H Step 8: Store Securely for EHS Pickup G->H

Caption: Procedural workflow for the collection and disposal of this compound waste.

G cluster_1 This compound Waste Segregation Logic Start Waste Item Generated IsSharp Is it a sharp? Start->IsSharp IsLiquid Is it liquid? IsHalogenated Contains Halogenated Solvents? IsLiquid->IsHalogenated Yes SolidWaste Solid Waste Stream (Contaminated Debris) IsLiquid->SolidWaste No IsSharp->IsLiquid No SharpsWaste Sharps Waste Stream IsSharp->SharpsWaste Yes HalogenatedWaste Halogenated Liquid Waste IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Liquid Waste IsHalogenated->NonHalogenatedWaste No LiquidWaste Liquid Waste Stream (Aqueous/Organic)

Caption: Decision tree for segregating different forms of this compound waste.

References

Essential Safety and Handling Protocols for DDO-8958

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like DDO-8958 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is identified as a potent, orally bioavailable BET BD1-selective inhibitor with potential therapeutic applications in pancreatic cancer.[1][2][3][4] While comprehensive hazard data is not fully available, the compound must be handled with care, adhering to stringent safety protocols.[5]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on available safety data.[5]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).To prevent eye contact with dust or aerosols.[5]
Hand Protection Chemically impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.To avoid skin contact.[5]
Body Protection Fire/flame resistant and impervious clothing. A lab coat is standard.To protect skin from accidental splashes or spills.[5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust or aerosols.[5]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

  • Ventilation: All handling should occur in a well-ventilated area.[5]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[5]

  • Ignition Sources: Use non-sparking tools and prevent fire from electrostatic discharge.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers or incompatible materials.[5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3

Caption: Standard operating procedure for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Emergency SituationFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

The following diagram illustrates the logical steps for spill response.

spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Collect and Dispose of Material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Logical flow for responding to a spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Collection: Collect and arrange for disposal in suitable, closed containers.[5]

  • Environmental Protection: Discharge into the environment must be avoided. Do not let the chemical enter drains.[5]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

  • Packaging: Combustible packaging materials may be disposed of via controlled incineration. Non-combustible containers should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.